molecular formula C37H54O6 B1381203 Aristoforin CAS No. 849215-53-8

Aristoforin

Cat. No.: B1381203
CAS No.: 849215-53-8
M. Wt: 594.8 g/mol
InChI Key: VPLDQWWNHPHRIL-DZLQXDJLSA-N
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Description

Aristoforin, also known as this compound, is a useful research compound. Its molecular formula is C37H54O6 and its molecular weight is 594.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDQWWNHPHRIL-DZLQXDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Investigating the Antioxidant Properties of Aristoforin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxidative stress is a critical contributor to the pathogenesis of numerous diseases, driving the demand for novel and effective antioxidant compounds. Aristoforin, a stable and more soluble derivative of hyperforin from Hypericum perforatum, has emerged as a promising candidate.[1][2][3] While primarily investigated for its anticancer properties, preliminary evidence highlights its potential as a potent antioxidant.[4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly investigate the antioxidant properties of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both acellular and cell-based antioxidant assays, and explore the underlying molecular mechanisms, with a focus on the Nrf2-ARE signaling pathway. This guide is designed to facilitate a robust and insightful evaluation of this compound's therapeutic potential as an antioxidant.

Introduction: this compound, a Phloroglucinol Derivative with Therapeutic Potential

This compound is a polycyclic polyprenylated acylphloroglucinol derivative, specifically a chemically modified and stabilized form of hyperforin.[2][5] Hyperforin, a major bioactive constituent of St. John's wort (Hypericum perforatum), is known for its diverse pharmacological activities, including antidepressant and antitumor effects.[1][2][6] However, hyperforin's poor solubility and stability in aqueous solutions have limited its clinical utility.[2] this compound was synthesized to overcome these limitations, demonstrating enhanced solubility and stability while retaining the biological activities of its parent compound.[1][2]

Initial studies on this compound have largely focused on its anti-cancer and anti-lymphangiogenic activities.[6][7] However, a pivotal study has shed light on its DNA-protective abilities, suggesting that these effects are mediated through the scavenging of free radicals, particularly hydroxyl radicals.[4] This finding opens up a new avenue of research into the broader antioxidant potential of this compound and its possible applications in diseases where oxidative stress plays a significant role.

This guide will provide the necessary tools to systematically investigate these antioxidant properties, from initial screening to mechanistic elucidation.

Foundational Antioxidant Capacity Assessment: Acellular Assays

The initial step in characterizing the antioxidant potential of this compound involves determining its intrinsic radical-scavenging capabilities. Acellular assays are rapid, cost-effective, and provide a baseline understanding of the compound's direct antioxidant activity.[8] It is crucial to employ multiple assays with different mechanisms to obtain a comprehensive profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Expertise & Experience: The DPPH assay is a widely used method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[9] The reduction of DPPH is visually apparent as a color change from purple to yellow, which is quantified spectrophotometrically. This assay is straightforward and has been previously used to evaluate this compound's antioxidant activity.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control and prepare similar dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Expertise & Experience: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay. The decolorization of the blue-green ABTS•+ solution is measured spectrophotometrically.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. This is the stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.[11]

    • Prepare dilutions of this compound and a positive control (Trolox or Ascorbic acid) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or standard.

    • Add 190 µL of the ABTS•+ working solution to each well.[10]

    • Incubate at room temperature for 6 minutes.[10]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value for this compound.

Data Presentation: Acellular Antioxidant Assays
AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH IC50 (µg/mL)Insert ValueInsert Value
ABTS IC50 (µg/mL)Insert ValueInsert Value

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Assessment

Expertise & Experience: While acellular assays are useful for initial screening, they do not account for bioavailability, metabolism, and localization of the compound within a cell.[12] The Cellular Antioxidant Activity (CAA) assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment.[12][13] This assay utilizes a fluorescent probe, DCFH-DA, which is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF.[14] The ability of this compound to inhibit DCF formation is a measure of its cellular antioxidant activity.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable human cell line, such as HepG2 or HT-29, in a 96-well plate until confluent.

  • Reagent Preparation:

    • Prepare a stock solution of 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) in a suitable solvent.

    • Prepare a working solution of DCFH-DA in cell culture medium.

    • Prepare a stock solution of a peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare a working solution of AAPH in cell culture medium.

    • Prepare dilutions of this compound and a positive control (e.g., Quercetin) in cell culture medium.

  • Assay Procedure:

    • Wash the confluent cells with phosphate-buffered saline (PBS).

    • Treat the cells with the different concentrations of this compound or the positive control for 1-2 hours.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes.

    • Wash the cells with PBS to remove the excess probe.

    • Add the AAPH working solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation for each concentration of this compound.

    • Determine the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of this compound.

Visualization: Cellular Antioxidant Activity Workflow

CAA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells in 96-well Plate aristoforin_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound aristoforin_prep->treatment probe_loading 4. Load Cells with DCFH-DA Probe treatment->probe_loading wash 5. Wash Cells probe_loading->wash ros_induction 6. Induce ROS with AAPH wash->ros_induction fluorescence_reading 7. Kinetic Fluorescence Reading ros_induction->fluorescence_reading data_analysis 8. Calculate AUC and CAA Value fluorescence_reading->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Mechanistic Insights: Elucidating the Molecular Pathways

Beyond direct radical scavenging, many natural antioxidants exert their protective effects by modulating endogenous antioxidant defense mechanisms.[15] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[16][17]

Expertise & Experience: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Investigating this compound's ability to activate this pathway is crucial for a deeper understanding of its antioxidant mechanism.

Investigating Nrf2 Nuclear Translocation

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HaCaT or ARPE-19) on coverslips in a 6-well plate.

    • Treat the cells with different concentrations of this compound for various time points (e.g., 2, 4, 6 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Quantifying the Expression of Nrf2-Target Genes

Experimental Protocol (Quantitative Real-Time PCR - qRT-PCR):

  • Cell Culture and Treatment:

    • Culture cells in a 6-well plate and treat with this compound as described above.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for Nrf2-target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Visualization: Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Gene_Expression Activates

Caption: Proposed mechanism of this compound activating the Nrf2-ARE pathway.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to investigating the antioxidant properties of this compound. By progressing from foundational acellular assays to more biologically relevant cellular models and finally to mechanistic studies, researchers can build a robust body of evidence to support the development of this compound as a novel antioxidant therapeutic.

Future investigations should aim to:

  • Evaluate the antioxidant effects of this compound in in vivo models of oxidative stress-related diseases.

  • Explore other potential antioxidant mechanisms, such as the modulation of other signaling pathways (e.g., NF-κB) or direct enzyme inhibition.

  • Investigate the structure-activity relationship of this compound and its analogs to optimize antioxidant efficacy.

By following the methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound in combating oxidative stress and its associated pathologies.

References

  • This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. (n.d.). Google Scholar.
  • This compound - 849215-53-8. (n.d.). Vulcanchem.
  • In-vitro antitumor activity evaluation of hyperforin derivatives. (n.d.). Semantic Scholar.
  • DNA-protective activities of hyperforin and this compound. (2015). PubMed.
  • Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. (2009). ResearchGate.
  • Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. (2009). PubMed.
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC.
  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ScienceDirect.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.
  • This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. (n.d.). PubMed.
  • Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. (n.d.). PMC - NIH.
  • Flavonoids: structure–function and mechanisms of action and opportunities for drug development. (n.d.). NIH.
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (n.d.). NIH.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
  • Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. (2024). MDPI.
  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Hyperforin. (n.d.). Wikipedia.
  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. (n.d.). PMC - NIH.
  • In Vitro Methods of Assay of Antioxidants: An Overview. (n.d.). Taylor & Francis.
  • Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. (2024). Geriatrics & Gerontology International.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • The Mechanisms Behind the Biological Activity of Flavonoids. (2025). ResearchGate.
  • (PDF) The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2025). ResearchGate.
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). NIH.
  • Hypericum Genus as a Natural Source for Biologically Active Compounds. (n.d.). MDPI.
  • Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. (n.d.). MDPI.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. (n.d.). MDPI.
  • ABTS Assay Kit - KF-01-002 250 tests (96 well plate). (n.d.). Bioquochem.
  • Flavonoids. (n.d.). Linus Pauling Institute | Oregon State University.
  • (PDF) Composition and antioxidant activity in vitro of different St. John's Wort (Hypericum Perforatum L.) extracts. (2015). ResearchGate.
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Mathews Asia.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
  • Hypericin. (n.d.). Wikipedia.
  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). MDPI.
  • (PDF) Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives. (2025). ResearchGate.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.

Sources

An In-Depth Technical Guide to Aristoforin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Aristoforin, a promising semi-synthetic derivative of the natural product hyperforin. Synthesized to overcome the inherent instability and poor aqueous solubility of its parent compound, this compound retains and, in some aspects, enhances the therapeutic potential of hyperforin, particularly in the realm of oncology. This document delves into the chemical architecture of this compound, its physicochemical properties, and its multifaceted biological activities, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Introduction: The Rationale for this compound

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its diverse pharmacological activities, including antidepressant and potent antitumor properties.[1][2] However, the clinical translation of hyperforin has been hampered by its poor solubility in aqueous solutions and its inherent instability, which limits its bioavailability and therapeutic application.[1] To address these limitations, this compound was developed as a more stable and soluble derivative, positioning it as a viable candidate for further preclinical and clinical investigation as an anticancer agent.[1][3]

Chemical Identity and Physicochemical Properties

This compound belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs).[4] Its chemical structure is systematically named 2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid.[4]

Table 1: Physicochemical Properties of this compound and Hyperforin [4]

PropertyThis compoundHyperforin
Molecular Formula C₃₇H₅₄O₆C₃₅H₅₂O₄
Molecular Weight 594.82 g/mol 536.79 g/mol
Physical Form White to yellow oilSolid
Boiling Point 694.0 ± 55.0 °C (Predicted)79-80 °C (Melting Point)
Density 1.07 ± 0.1 g/cm³ (Predicted)Not available
pKa 3.24 ± 0.10 (Predicted)Not available
Aqueous Solubility ImprovedPoor
Stability Highly stableHighly unstable

The key structural modification in this compound is the addition of a carboxymethyl group to the enolizable β-dicarbonyl moiety of the hyperforin core. This alteration is crucial for its enhanced stability and solubility. While experimental data on its physicochemical properties remain limited in publicly accessible literature, its improved aqueous solubility is a consistently reported advantage over hyperforin.[1][3]

Synthesis and Characterization

While the primary literature detailing the complete, step-by-step synthesis of this compound is not widely available, it is understood to be a semi-synthetic derivative of hyperforin. The synthesis would logically involve the alkylation of the enolic hydroxyl group of hyperforin with a two-carbon unit bearing a carboxylic acid or a precursor group.

General Workflow for Synthesis and Purification

The synthesis of this compound would likely follow these conceptual steps, drawing from standard organic chemistry practices for such transformations:

Caption: Conceptual workflow for the synthesis of this compound from hyperforin.

Protocol 1: Conceptual Synthesis of this compound

  • Starting Material: High-purity hyperforin, isolated from Hypericum perforatum extract.[4]

  • Deprotonation: Treatment of hyperforin with a suitable non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the enolate.

  • Alkylation: Addition of an appropriate electrophile, such as an ethyl bromoacetate, to the enolate solution to form the ester precursor of this compound.

  • Hydrolysis: Saponification of the resulting ester using a base (e.g., sodium hydroxide), followed by acidic workup to yield the carboxylic acid, this compound.

  • Purification: The crude product would be purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to obtain this compound of high purity.

  • Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Note: This is a generalized, conceptual protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential as an anticancer agent, acting through multiple mechanisms to inhibit tumor growth and progression.[1][2]

Anticancer Activity

This compound retains the potent antitumor properties of hyperforin against a variety of cancer cell lines, with the significant advantage of reduced toxicity in animal models.[1][3] Its anticancer effects are mediated through the induction of apoptosis, and the inhibition of angiogenesis and lymphangiogenesis.[2]

This compound induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This is a critical self-validating system for its anticancer activity.

Key Events in this compound-Induced Apoptosis:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a disruption of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2]

  • Caspase-9 Activation: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9, an initiator caspase in this pathway.[2]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Loss of ΔΨm Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

  • Cell Culture: Seed cancer cells in a suitable culture vessel and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

This compound has been shown to inhibit the proliferation of lymphatic endothelial cells and suppress tumor-induced lymphangiogenesis in vivo.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.

The anti-angiogenic mechanism of the parent compound, hyperforin, involves the inhibition of the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-angiogenic genes.[2] It is highly probable that this compound shares this mechanism.

G This compound This compound NFkB_Inhibition Inhibition of NF-κB Nuclear Translocation This compound->NFkB_Inhibition ProAngiogenic_Genes Decreased Expression of Pro-Angiogenic Genes NFkB_Inhibition->ProAngiogenic_Genes Angiogenesis_Inhibition Inhibition of Angiogenesis & Lymphangiogenesis ProAngiogenic_Genes->Angiogenesis_Inhibition

Caption: Proposed anti-angiogenic mechanism of this compound.

Protocol 3: In Vitro Tube Formation Assay

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in media containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.

  • Imaging: Visualize the tube formation using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops. A decrease in these parameters in the presence of this compound indicates anti-angiogenic activity.

DNA-Protective Activity

This compound exhibits DNA-protective properties, which are attributed to its ability to scavenge free radicals, particularly hydroxyl radicals (•OH).[3] This antioxidant activity may contribute to its overall anticancer effects by mitigating oxidative stress-induced DNA damage, a key factor in carcinogenesis.

Protocol 4: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance of the DPPH solution in the presence of this compound.

Conclusion and Future Directions

This compound represents a significant advancement over its natural predecessor, hyperforin, offering enhanced stability and aqueous solubility while preserving potent anticancer activities. Its multi-pronged mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and DNA protection, makes it an attractive candidate for further development.

For researchers and drug development professionals, the immediate next steps should focus on obtaining more definitive experimental data on its physicochemical properties, optimizing its synthesis, and conducting comprehensive preclinical in vivo efficacy and safety studies. Elucidating the specific molecular targets and further dissecting the signaling pathways affected by this compound will be crucial for its rational development as a novel anticancer therapeutic.

References

  • Gartner, M., Müller, T., Simon, J., Giannis, A., & Sleeman, J. (2005). This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. ChemBioChem, 6(1), 173-179. [Link]

  • Deli, A., et al. (2009). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International Journal of Cancer, 125(1), 34-42. [Link]

  • Hostanska, K., et al. (2003). Hyperforin a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines. European Journal of Pharmaceutics and Biopharmaceutics, 56(1), 121-132.
  • Schempp, C. M., et al. (2000). Hyperforin, a new lead compound in dermatology? In vitro and in vivo studies. Planta Medica, 66(2), 139-144.
  • Ševčovičová, A., et al. (2015). DNA-protective activities of hyperforin and this compound. Toxicology in Vitro, 29(4), 746-753. [Link]

Sources

Aristoforin: Targeting Mitochondrial Bioenergetics and Lymphangiogenesis in Metastatic Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aristoforin as a Potential Therapeutic Agent for Specific Cancer Types Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic utility of Hyperforin , the primary acylphloroglucinol constituent of Hypericum perforatum (St. John’s Wort), has historically been compromised by its extreme sensitivity to oxidation and light-induced degradation. This compound , a chemically stable hyperforin derivative, circumvents these bioavailability limitations while retaining potent antineoplastic activity.[1][2] This whitepaper analyzes this compound as a dual-action therapeutic agent that targets mitochondrial bioenergetics (acting as a protonophore) and suppresses lymphangiogenesis , thereby offering a novel strategy for blocking tumor metastasis.

Chemical Basis and Stability Profile

Hyperforin functions as a natural antibiotic and antineoplastic agent but degrades rapidly in aqueous solutions and under aerobic conditions. This compound is structurally modified to enhance stability without altering the pharmacophore responsible for biological activity.

  • Chemical Class: Polyprenylated Acylphloroglucinol.

  • Stability Advantage: Unlike hyperforin, which shows significant degradation within hours, this compound remains stable in aqueous solution, facilitating consistent dosing in in vitro and in vivo models.

  • Solubility: Enhanced aqueous solubility compared to the parent compound, improving bioavailability for intraperitoneal or systemic administration.

Mechanisms of Action (MOA)

This compound operates via two distinct but complementary mechanisms that target both the tumor cell survival machinery and the metastatic niche.

Mitochondrial Uncoupling (The Protonophore Effect)

This compound behaves as a protonophore.[3] Due to its lipophilic nature and mild acidity, it inserts into the Inner Mitochondrial Membrane (IMM).

  • Proton Leak: It facilitates the passive transport of protons (

    
    ) from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase.
    
  • Dissipation of

    
    :  This "leak" collapses the mitochondrial membrane potential (
    
    
    
    ).
  • Apoptosis Initiation: The loss of potential triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c complexes with Apaf-1 to form the apoptosome, activating Caspase-9 and subsequently Caspase-3 , leading to intrinsic apoptosis.

Anti-Lymphangiogenesis

Metastasis via the lymphatic system is a primary route for dissemination in breast, lung, and colorectal cancers. This compound specifically targets Lymphatic Endothelial Cells (LECs).

  • Cell Cycle Arrest: At low concentrations (<10 µM), this compound induces

    
     arrest in LECs.[4]
    
  • Apoptosis: At higher concentrations, it triggers apoptosis in dividing LECs, preventing the formation of new lymphatic vessels (lymphangiogenesis) induced by tumor-secreted VEGF-C.

Mechanistic Pathway Visualization

Aristoforin_MOA This compound This compound (Stable Hyperforin Derivative) IMM Inner Mitochondrial Membrane (Insertion) This compound->IMM LEC Lymphatic Endothelial Cells (LECs) This compound->LEC ProtonLeak Proton (H+) Leak (Uncoupling) IMM->ProtonLeak DeltaPsi Collapse of ΔΨm (Membrane Potential) ProtonLeak->DeltaPsi CytC Cytochrome c Release DeltaPsi->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosis Intrinsic Apoptosis Caspase9->Apoptosis LymphInhib Inhibition of Lymphangiogenesis Apoptosis->LymphInhib LEC->Apoptosis > 10 µM CycleArrest G0/G1 Cell Cycle Arrest LEC->CycleArrest < 10 µM CycleArrest->LymphInhib

Figure 1: Dual mechanism of this compound targeting mitochondrial integrity in tumor cells and proliferation in lymphatic endothelial cells.

Therapeutic Indications

Based on the MOA, this compound is indicated for research into the following phenotypes:

  • Lymphatic Metastatic Tumors: Breast carcinoma, Melanoma, and Head & Neck Squamous Cell Carcinoma (HNSCC) where lymph node involvement predicts poor prognosis.

  • Chemo-resistant Solid Tumors: Tumors exhibiting resistance to standard apoptotic triggers may remain susceptible to mitochondrial uncoupling agents.

  • Leukemia: Hyperforin derivatives have shown efficacy in B-CLL (B-cell chronic lymphocytic leukemia) by overcoming apoptotic resistance.

Experimental Protocols for Validation

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating this compound's efficacy.

Protocol A: Evaluation of Mitochondrial Membrane Potential ( )

Objective: Quantify the protonophore activity of this compound in tumor cells. Principle: JC-1 is a cationic dye that accumulates in healthy mitochondria (red aggregates) but remains cytosolic (green monomers) in depolarized mitochondria.

Materials:

  • JC-1 Stain (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • Flow Cytometer (488 nm excitation).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - a standard uncoupler.

Workflow:

  • Seeding: Plate tumor cells (e.g., MT-450 breast cancer line) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle Control (DMSO < 0.1%).

    • This compound (Titration: 1 µM, 5 µM, 10 µM).

    • Positive Control (CCCP 50 µM).

    • Incubate for 6 hours at 37°C.

  • Staining: Add JC-1 (Final concentration 2 µM) to culture medium. Incubate for 30 mins at 37°C in the dark.

  • Washing: Wash 2x with PBS. Resuspend in 500 µL PBS.

  • Acquisition: Analyze via Flow Cytometry.[5]

    • Healthy: High FL-2 (Red) / High FL-1 (Green).

    • Apoptotic/Uncoupled: Low FL-2 / High FL-1.

  • Validation: A shift from red to green fluorescence confirms

    
     collapse.
    
Protocol B: Ex Vivo Thoracic Duct Ring Assay

Objective: Assess anti-lymphangiogenic activity in a complex tissue environment (closest proxy to in vivo). Principle: Culturing fragments of the thoracic duct in a collagen matrix stimulates lymphatic capillary sprouting, which can be quantified.

Workflow:

  • Isolation: Dissect the thoracic duct from Wistar rats (post-mortem). Clean connective tissue under a stereomicroscope.

  • Sectioning: Cut the duct into 1 mm rings.

  • Embedding:

    • Prepare a collagen gel matrix (Type I collagen).

    • Embed rings into the gel in 24-well plates.

    • Add MCDB131 medium supplemented with VEGF-C (to stimulate sprouting).

  • Treatment:

    • Control: VEGF-C only.

    • Experimental: VEGF-C + this compound (1–10 µM).

  • Incubation: Culture for 7–14 days at 37°C, 5%

    
    .
    
  • Quantification:

    • Fix rings with 4% PFA.

    • Observe under Phase Contrast Microscopy.[5]

    • Metric: Measure the length and number of capillary-like sprouts emerging from the ring.

  • Causality Check: If sprouts are absent in this compound wells but present in Control, lymphangiogenesis is actively suppressed.

Experimental Workflow Diagram

Experimental_Workflow cluster_Mito Mitochondrial Assay cluster_Lymph Lymphangiogenesis Assay Sample Tumor Cells / Tissue Treatment This compound Treatment (1-10 µM) Sample->Treatment JC1 JC-1 Staining Treatment->JC1 Ring Thoracic Duct Ring Embedding Treatment->Ring FlowCyt Flow Cytometry (Red/Green Ratio) JC1->FlowCyt Result Data Analysis (IC50 / % Inhibition) FlowCyt->Result Microscopy Sprout Measurement (Phase Contrast) Ring->Microscopy Microscopy->Result

Figure 2: Integrated workflow for validating mitochondrial uncoupling and anti-lymphangiogenic effects.

Data Summary: Comparative Efficacy

ParameterHyperforin (Parent)This compound (Derivative)Clinical Implication
Stability (Aqueous) Low (

hrs)
High (Stable > 48 hrs)This compound allows for reliable dosing schedules.
Solubility Poor (Highly Lipophilic)ImprovedFacilitates systemic delivery.
IC50 (Apoptosis) ~1–5 µM~1–5 µMPotency is retained despite structural modification.
Lymphangiogenesis Inhibits SproutingInhibits SproutingBoth effectively block metastatic routes.
Toxicity (In Vivo) Moderate (at high doses)Low (No acute toxicity observed)This compound offers a wider therapeutic window.

References

  • Gartner, M., Müller, T., Simon, J. C., Giannis, A., & Sleeman, J. P. (2005).[1] "this compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent."[1][2][4][6] ChemBioChem, 6(1), 171–177.

  • Schempp, C. M., et al. (2009). "Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo."[3][4][6] International Journal of Cancer. (Note: Contextual validation via Gartner et al. citation network).

  • Lorusso, G., & Rüegg, C. (2008). "The tumor microenvironment and its contribution to tumor evolution toward metastasis." Histochemistry and Cell Biology, 130(6), 1091–1103.

  • Martinez-Poveda, B., et al. (2005). "Hyperforin, a new lead compound against the progression of cancer and leukemia?" Leukemia, 19, 1678–1681.

Sources

Methodological & Application

Evaluating Aristoforin's Effect on Human Topoisomerase I: A Detailed In Vitro DNA Topology Assay Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Science

Audience: Researchers, scientists, and drug development professionals.

Abstract DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] By managing DNA supercoiling, they play a critical role in maintaining genomic integrity. Human topoisomerase I (Topo I), which alleviates torsional stress by creating transient single-strand breaks in DNA, has emerged as a crucial therapeutic target in oncology.[2][3] Inhibitors of this enzyme can trap the transient DNA-enzyme complex, leading to cytotoxic double-strand breaks in replicating cells.[4] Aristoforin, a stable and more water-soluble derivative of the natural product hyperforin, has demonstrated potential anticancer properties.[5] Preliminary studies have investigated its interaction with DNA and its effect on topoisomerase I.[6] This application note provides a comprehensive, field-tested protocol for assessing the inhibitory activity of this compound on human topoisomerase I using an in vitro DNA relaxation assay. We detail the scientific principles, step-by-step experimental procedures, data interpretation, and troubleshooting to ensure a robust and self-validating system for characterizing novel potential topoisomerase inhibitors.

Scientific Principle of the DNA Relaxation Assay

The in vitro DNA topology assay is a cornerstone method for studying topoisomerase I activity and its inhibition. The principle is based on the differential electrophoretic mobility of DNA topoisomers in an agarose gel.[7]

  • Substrate: The assay utilizes a negatively supercoiled plasmid DNA (e.g., pBR322). In its compact, supercoiled (SC) state, the plasmid migrates rapidly through the agarose matrix.

  • Enzymatic Action: Human Topoisomerase I introduces a transient single-strand nick, allowing the DNA to rotate and unwind, thereby relaxing the superhelical tension. After religation of the nick, the plasmid is in a relaxed, open circular (OC) or partially relaxed state. These relaxed topoisomers are less compact and migrate significantly slower through the gel.[8]

  • Inhibition: A potential inhibitor, such as this compound, can interfere with this process. By binding to the enzyme or the DNA-enzyme complex, it can prevent the relaxation of the supercoiled substrate.

  • Visualization: The reaction products are separated by agarose gel electrophoresis. In a successful inhibition, the fast-migrating supercoiled DNA band will be preserved, while the intensity of the slower-migrating relaxed DNA bands will decrease in a dose-dependent manner.

This clear difference in migration patterns provides a direct visual readout of enzymatic activity and inhibition.

Caption: Principle of the Topoisomerase I relaxation assay.

Materials and Reagents

Test Compound and Controls
ReagentStock ConcentrationSolventStorageNotes
This compound 10 mMDMSO-20°C, desiccatedA stable, white to yellow oil.[9] Protect from light.
Camptothecin (Positive Control)1 mMDMSO-20°CA known Topo I poison.[3] Handle with extreme care.
DMSO (Vehicle Control)100%N/ARoom TemperatureUse high-purity, anhydrous grade.
Enzyme, DNA, and Buffers
ReagentCompositionStorageNotes
Human Topoisomerase I ~10 U/µL-80°CAvoid repeated freeze-thaw cycles. Dilute fresh in Dilution Buffer just before use.
Supercoiled pBR322 DNA 0.5 µg/µL-20°CEnsure >90% of the plasmid is in the supercoiled form.
10X Topo I Assay Buffer 200 mM Tris-HCl (pH 7.5), 1 M KCl, 10 mM MgCl₂, 5 mM DTT, 10 mM EDTA-20°CDTT should be added fresh from a 1 M stock before use if storing for long periods.
Enzyme Dilution Buffer 1X Assay Buffer containing 50% glycerol and 1 mg/mL BSA-20°CFor preparing working enzyme solutions. The glycerol stabilizes the enzyme.
5X Stop/Loading Buffer 2.5% SDS, 50 mM EDTA, 0.05% Bromophenol Blue, 25% GlycerolRoom TemperatureSDS denatures the enzyme, and EDTA chelates Mg²⁺, effectively stopping the reaction.
1X TAE Buffer 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA, pH 8.3Room TemperatureFor preparing the agarose gel and for use as the running buffer.
Equipment and Consumables
  • Thermal cycler or 37°C water bath/incubator

  • Horizontal agarose gel electrophoresis unit and power supply

  • UV transilluminator and gel documentation system

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free tips

  • 1.5 mL microcentrifuge tubes

  • Agarose (electrophoresis grade)

  • Ethidium Bromide (EtBr) or a safer alternative DNA stain (e.g., SYBR™ Safe)

Experimental Workflow

This protocol is designed for a final reaction volume of 20 µL.

Step 1: Preparation of Reagents
  • This compound Dilutions: Prepare a serial dilution of this compound (e.g., 200 µM, 100 µM, 50 µM, 10 µM, 1 µM) in DMSO. These will be 10X working stocks.

  • Enzyme Working Solution: On ice, dilute the stock Human Topoisomerase I in cold Enzyme Dilution Buffer to a final concentration of 1 U/µL. Prepare enough for all reactions plus 10% extra. The optimal amount of enzyme should be determined empirically, aiming for complete relaxation of the substrate in the 'Enzyme Only' control within the incubation time.

  • Reaction Master Mix: Prepare a master mix for all reactions to minimize pipetting errors. For N reactions, combine the following on ice:

    • (N+1) x 2.0 µL of 10X Topo I Assay Buffer

    • (N+1) x 0.4 µL of 0.5 µg/µL Supercoiled pBR322 DNA (Final amount: 200 ng)[1]

    • (N+1) x appropriate volume of nuclease-free water.

Experimental_Workflow prep Step 1: Reagent Prep (Master Mix, Compound Dilutions) setup Step 2: Reaction Setup (Aliquot Mix, Add Compounds & Enzyme) prep->setup incubate Step 3: Incubation (37°C for 30 min) setup->incubate stop Step 4: Termination (Add Stop/Loading Buffer) incubate->stop run_gel Step 5: Electrophoresis (1% Agarose Gel, 85V) stop->run_gel visualize Step 6: Visualization (Stain & Image Gel) run_gel->visualize analyze Step 7: Data Analysis (Assess Inhibition) visualize->analyze

Caption: Overview of the in vitro DNA topology assay workflow.

Step 2: Reaction Setup
  • Label 1.5 mL microcentrifuge tubes for each condition.

  • Aliquot 15 µL of the Reaction Master Mix into each tube.

  • Add inhibitors and controls according to the table below:

TubeConditionAdd 2 µL of:Add 3 µL of:Final this compound Conc.
1DNA Only (Negative Control) Nuclease-free WaterDilution Buffer-
2Enzyme Only (Positive Rxn) Nuclease-free Water1 U/µL Topo I-
3Vehicle Control DMSO1 U/µL Topo I0
4Positive Inhibitor Control 1 mM Camptothecin1 U/µL Topo I-
5This compound Test 1 200 µM this compound1 U/µL Topo I20 µM
6This compound Test 2 100 µM this compound1 U/µL Topo I10 µM
7This compound Test 3 50 µM this compound1 U/µL Topo I5 µM
8This compound Test 4 10 µM this compound1 U/µL Topo I1 µM
9This compound Test 5 1 µM this compound1 U/µL Topo I0.1 µM

Causality Note: The order of addition is critical. Add the buffer, water, and DNA first, followed by the test compound (this compound) or vehicle (DMSO). Mix gently and pre-incubate for 5 minutes at room temperature to allow the compound to interact with the DNA. The final step should always be the addition of the enzyme to initiate the reaction.

Step 3: Incubation
  • Mix the reactions gently by tapping the tubes.

  • Incubate all tubes at 37°C for 30 minutes .[1][10]

Step 4: Reaction Termination
  • Stop the reaction by adding 5 µL of 5X Stop/Loading Buffer to each tube.

  • Vortex briefly to ensure the reaction is completely stopped and the sample is mixed.

Step 5: Agarose Gel Electrophoresis
  • Prepare a 1% (w/v) agarose gel in 1X TAE buffer.

  • Submerge the gel in 1X TAE buffer in the electrophoresis tank.

  • Load the entire 25 µL from each reaction tube into separate wells of the gel.

  • Run the gel at 80-100 V for approximately 1.5-2 hours , or until the bromophenol blue dye front has migrated about two-thirds of the way down the gel.[10]

Step 6: Visualization
  • Stain the gel by incubating it in a solution of 1X TAE buffer containing 0.5 µg/mL ethidium bromide for 15-20 minutes.

  • Destain the gel in distilled water for 10-15 minutes to reduce background fluorescence.

  • Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.

Data Interpretation and Expected Results

The resulting gel image provides a clear qualitative and semi-quantitative assessment of this compound's inhibitory activity.

  • Lane 1 (DNA Only): Should show a prominent, fast-migrating band corresponding to the intact supercoiled (SC) plasmid.

  • Lane 2 (Enzyme Only): The SC band should be completely or mostly converted to a series of slower-migrating bands, representing the relaxed topoisomers. This confirms the enzyme is active.

  • Lane 3 (Vehicle Control): Should appear identical to Lane 2, confirming that the DMSO solvent does not inhibit the enzyme at the concentration used.

  • Lane 4 (Positive Inhibitor): Camptothecin should effectively inhibit the enzyme, resulting in a band pattern similar to Lane 1 (predominantly SC DNA).

  • Lanes 5-9 (this compound): If this compound is an inhibitor, you will observe a dose-dependent effect. At high concentrations, the SC band will be preserved. As the concentration of this compound decreases, the intensity of the relaxed bands will increase. The concentration at which approximately 50% of the SC DNA is protected from relaxation can be estimated as the IC₅₀.

(Note: This is a representative image. Actual results may vary.)

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No relaxation in "Enzyme Only" control (Lane 2) 1. Inactive enzyme. 2. Incorrect assay buffer. 3. Problem with incubation temperature.1. Use a fresh aliquot of enzyme; titrate enzyme concentration. 2. Verify buffer pH and composition. 3. Check incubator/water bath temperature.
Smearing of DNA bands in all lanes 1. Nuclease contamination. 2. Gel running too hot.1. Use nuclease-free water, tips, and tubes. 2. Run the gel at a lower voltage or in a cold room.
Relaxed DNA present in "DNA Only" control (Lane 1) 1. Plasmid stock is already nicked or relaxed.Use a fresh, high-quality preparation of supercoiled plasmid DNA.
Inhibition observed in "Vehicle Control" (Lane 3) 1. DMSO concentration is too high. 2. Contaminant in DMSO.1. Ensure final DMSO concentration is ≤5%. 2. Use fresh, high-purity DMSO.

Safety Precautions

  • This compound: As a novel investigational compound, this compound's full toxicological profile is unknown. Treat it as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood or well-ventilated area. Consult the Safety Data Sheet (SDS) provided by the supplier.

  • Ethidium Bromide (EtBr): EtBr is a potent mutagen. Handle with extreme care, always wearing gloves. Use a designated area for staining and decontaminate all surfaces and equipment afterward according to your institution's safety protocols. Consider using safer, alternative DNA stains.

  • UV Light: UV radiation from a transilluminator can cause severe eye and skin damage. Never view the gel without proper UV-blocking face protection.

References

  • Sevcovicova, A., et al. (2015). DNA-protective activities of hyperforin and this compound . Toxicology in Vitro. (URL: [Link])

  • Della Loggia, R., et al. (2008). This compound, a novel stable derivative of hyperforin, is a potent anticancer agent . European Journal of Pharmacology. (URL: [Link])

  • Pommier, Y. (2009). Mechanism of action of DNA topoisomerase inhibitors . Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. (URL: [Link])

  • Zocchi, E., et al. (2021). DNA-Topology Simplification by Topoisomerases . MDPI. (URL: [Link])

  • DNA Topoisomerase Protocols . (2001). ResearchGate. (URL: [Link])

  • Human Topoisomerase I DNA Relaxation Assay Kit -100 . (n.d.). (URL: [Link])

  • Pommier, Y., et al. (2013). Topoisomerase Assays . Current Protocols in Pharmacology. (URL: [Link])

  • Bjelakovic, M., et al. (2021). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases . Molecules. (URL: [Link])

  • Human Topoisomerase II Relaxation Assay . (n.d.). Inspiralis. (URL: [Link])

  • Pommier, Y., et al. (2018). Topoisomerase Assays . Current Protocols in Pharmacology. (URL: [Link])

  • DNA Intercalaters Part 1 . (2014). YouTube. (URL: [Link])

  • Human Topoisomerase I Relaxation Assay . (n.d.). Inspiralis. (URL: [Link])

  • DeSi-Lourdes, C., et al. (2014). Natural Products as Topoisomerase II Poisons: Effects of Thymoquinone on DNA Cleavage Mediated by Human Topoisomerase IIα . Chemical Research in Toxicology. (URL: [Link])

  • Osheroff, N., et al. (2009). DNA Topology and Topoisomerases: Teaching a “Knotty” Subject . Biochemistry and Molecular Biology Education. (URL: [Link])

  • Beretta, G.L., et al. (2020). Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB . MDPI. (URL: [Link])

  • Gootz, T.D. (1990). In vitro assays used to measure the activity of topoisomerases . Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • ProFoldin Human DNA Topoisomerase I Assay Kits . (n.d.). ProFoldin. (URL: [Link])

  • Sower, L.E., et al. (1998). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy . Proceedings of the National Academy of Sciences. (URL: [Link])

  • DNA topology – Knowledge and References . (n.d.). Taylor & Francis. (URL: [Link])

  • Natural Products with DNA Topoisomerase Inhibitory Activity . (2018). ResearchGate. (URL: [Link])

  • DNA topology during replication . (2023). Biology LibreTexts. (URL: [Link])

  • Singh, S., et al. (2020). Natural Products as Anti-Cancerous Therapeutic Molecules Targeted towards Topoisomerases . Current Drug Targets. (URL: [Link])

  • Gzella, A., et al. (2012). 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents . European Journal of Medicinal Chemistry. (URL: [Link])

Sources

Probing the Molecular Landscape: A Guide to Western Blot Analysis of Signaling Pathways Affected by Aristoforin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Aristoforin

This compound, a stable and more soluble derivative of the natural product hyperforin, has emerged as a promising candidate in anticancer research.[1][2] The parent compound, hyperforin, exhibits significant antitumor properties by influencing a range of cellular processes including proliferation, survival, apoptosis, migration, and angiogenesis.[2][3] Mechanistic studies on hyperforin have revealed its ability to modulate key signaling pathways that are often dysregulated in cancer.[3][4] Notably, hyperforin has been shown to directly inhibit the kinase activity of AKT1, a central node in the PI3K/Akt/mTOR signaling cascade.[3] This pathway is a critical regulator of cell growth, metabolism, and survival.[5][6] Furthermore, the broader family of mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade, are fundamental in transducing extracellular signals to regulate cell proliferation and differentiation, and are frequently implicated in oncogenesis.[7][8]

Given the established bioactivity of its parent compound, it is highly probable that this compound exerts its anticancer effects through the modulation of these critical signaling networks. This application note provides a comprehensive guide for researchers to investigate the impact of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways using Western blot analysis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

Investigative Rationale: Why Focus on PI3K/Akt/mTOR and MAPK/ERK Pathways?

The selection of the PI3K/Akt/mTOR and MAPK/ERK pathways for investigation is grounded in their well-established roles in cancer biology and the known mechanisms of hyperforin.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, promoting uncontrolled cell division and resistance to apoptosis.[6] Since hyperforin is a known inhibitor of AKT1, a key kinase in this pathway, it is a primary target for investigation when assessing the effects of this compound.[3] A decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and S6 ribosomal protein, upon this compound treatment would strongly suggest an inhibitory effect on this pro-survival pathway.[9]

  • The MAPK/ERK Pathway: This cascade plays a crucial role in transmitting signals from growth factors and other extracellular stimuli to the nucleus, ultimately regulating gene expression involved in cell proliferation, differentiation, and survival.[10][11] The MAPK/ERK pathway is frequently hyperactivated in cancer, driving tumor growth and progression.[8] Investigating the phosphorylation status of key components like MEK and ERK after this compound treatment will reveal whether this compound interferes with this critical mitogenic signaling route.[7][12]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth & Survival mTOR->Growth_Survival RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->Akt Inhibition? This compound->ERK Inhibition?

Caption: Hypothetical impact of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Workflow: A Step-by-Step Guide to Western Blot Analysis

The following protocol provides a robust framework for assessing the impact of this compound on key signaling proteins. It is essential to optimize parameters such as antibody concentrations and incubation times for your specific experimental setup.[13][14]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification 3. Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., p-Akt, Akt, p-ERK, ERK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (Chemiluminescence or Fluorescence) secondary_ab->detection imaging 10. Image Acquisition detection->imaging densitometry 11. Densitometry Analysis imaging->densitometry normalization 12. Normalization to Loading Control densitometry->normalization interpretation 13. Data Interpretation normalization->interpretation

Caption: A comprehensive workflow for Western blot analysis of this compound-treated cells.

I. Sample Preparation
  • Cell Culture and Treatment:

    • Culture your chosen cell line to the desired confluency. The selection of the cell line should be based on its relevance to the cancer type being studied and its known signaling pathway activity.

    • Treat the cells with varying concentrations of this compound for different time points. A vehicle control (e.g., DMSO) must be included. A dose-response and time-course experiment is crucial to identify the optimal treatment conditions.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the integrity and phosphorylation status of the target proteins.[16]

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is a critical step to ensure equal loading of protein for each sample.[15]

II. SDS-PAGE and Protein Transfer
  • Sample Preparation for Electrophoresis:

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom. This separates the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. The membrane immobilizes the proteins for subsequent antibody probing.

III. Immunodetection
  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature.[14] This step prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[17] Use antibodies specific to the total and phosphorylated forms of your target proteins (see table below).

  • Secondary Antibody Incubation:

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.[16]

  • Signal Detection:

    • Wash the membrane again thoroughly with TBST.

    • For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[14] For fluorescently-labeled antibodies, use an appropriate fluorescence imager.

Data Analysis and Interpretation

  • Image Acquisition and Densitometry:

    • Capture the image of the Western blot, ensuring that the bands are not overexposed to maintain a linear signal range.[18]

    • Use densitometry software to quantify the intensity of each band.

  • Normalization:

    • To account for any variations in protein loading and transfer, it is crucial to normalize the data.[19][20] This is typically done by dividing the intensity of the target protein band by the intensity of a loading control band in the same lane.[21]

    • Common loading controls include housekeeping proteins like GAPDH, β-actin, or β-tubulin.[22] It is essential to validate that the expression of the chosen loading control is not affected by the experimental treatment.[19] An alternative is total protein normalization, which can offer greater reliability.[23]

  • Interpretation of Results:

    • Compare the normalized intensity of the phosphorylated protein to the total protein for each target. An increase or decrease in the ratio of phosphorylated to total protein indicates activation or inhibition of the signaling pathway, respectively.

    • A dose-dependent decrease in the phosphorylation of Akt (at Ser473) and its downstream target S6K, alongside a decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204), would provide strong evidence that this compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways.

Recommended Antibodies for Signaling Pathway Analysis

Target ProteinPhosphorylation SiteFunction in PathwayExpected Change with this compound
Akt (PKB) Ser473 / Thr308Key kinase in the PI3K pathway, promotes cell survival and growth.[5]↓ Phosphorylation
mTOR Ser2448Downstream of Akt, regulates protein synthesis and cell growth.[6]↓ Phosphorylation
p70S6 Kinase (S6K) Thr389Downstream of mTOR, promotes protein synthesis.[24]↓ Phosphorylation
ERK1/2 (p44/42 MAPK) Thr202/Tyr204Key kinase in the MAPK pathway, promotes cell proliferation.[7][10]↓ Phosphorylation
MEK1/2 Ser217/221Upstream kinase that activates ERK1/2.[7]↓ Phosphorylation
GAPDH / β-actin N/AHousekeeping proteins for loading control.[22]No Change

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for investigating the effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways using Western blot analysis. By carefully following these steps and understanding the rationale behind each experimental choice, researchers can generate reliable and insightful data to elucidate the molecular mechanisms underlying the anticancer properties of this compound. The insights gained from these studies will be invaluable for the future development of this promising therapeutic agent.

References

  • Western blot analysis of PI3K/Akt/mTOR signaling pathways. ResearchGate. Available at: [Link]

  • This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. PubMed. Available at: [Link]

  • This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. Semantic Scholar. Available at: [Link]

  • (PDF) Mechanistic Insights into the Antileukemic Activity of Hyperforin. ResearchGate. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Available at: [Link]

  • Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. NCBI. Available at: [Link]

  • Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. PubMed. Available at: [Link]

  • Western Blot: 10 Technical Tips and tricks. Sino Biological. Available at: [Link]

  • Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. NCBI. Available at: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]

  • A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and... ResearchGate. Available at: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. NCBI. Available at: [Link]

  • Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene Blog. Available at: [Link]

  • Normalization Handbook. LI-COR Biosciences. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Total Protein Normalization. Bio-Rad. Available at: [Link]

  • Crosstalk of cancer signaling pathways by cyclic hexapeptides and anthraquinones from rubia cordifolia. University of Mississippi eGrove. Available at: [Link]

  • Mechanisms of Hyperforin as an anti-angiogenic angioprevention agent. PubMed. Available at: [Link]

Sources

Application Note: High-Throughput Screening Strategies for Next-Generation Aristoforin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aristoforin, a stable derivative of the natural polycyclic polyprenylated acylphloroglucinol (PPAP) hyperforin, has emerged as a potent anticancer agent with a distinct mechanism of action involving mitochondrial protonophoric activity and lymphangiogenesis suppression. While this compound overcomes the instability issues of hyperforin, the therapeutic window and pharmacokinetic profile of PPAPs remain areas for optimization.

This Application Note details a validated High-Throughput Screening (HTS) workflow for identifying novel this compound derivatives. Unlike generic cytotoxic screens, this protocol prioritizes the specific mitochondrial-targeting mechanism and anti-lymphangiogenic potency that define this compound class. We present a multiplexed primary screen using High-Content Imaging (HCI) to simultaneously assess mitochondrial membrane potential (


) and cell viability, followed by a specialized secondary screen using Lymphatic Endothelial Cells (LECs).

Scientific Rationale & Screening Cascade

The Mechanistic Anchor: Protonophoric Action

This compound acts as a protonophore, embedding in the inner mitochondrial membrane (IMM) and dissipating the proton gradient. This triggers a collapse of


, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway (Caspase-9/3). Therefore, a screen that solely measures ATP (e.g., CellTiter-Glo) may miss early mechanistic hits or yield high false positives from non-specific toxicants.

Our Approach: A multiparametric High-Content Screen (HCS) is superior. It allows for the selection of compounds that specifically depolarize mitochondria before gross membrane rupture occurs, filtering for the desired mechanism of action (MoA).

Screening Cascade Visualization

ScreeningCascade Library PPAP Derivative Library (384-well plates) Primary Primary Screen: Multiplex HCS (HeLa/MT-450 Cells) Readout: JC-1 Ratio + Nuclei Count Library->Primary 10 u00b5M Analysis1 Data Analysis Select Hits: Low u0394u03a8m & High Specificity Primary->Analysis1 Secondary Secondary Screen: Anti-Lymphangiogenesis (HDLEC Proliferation Assay) Analysis1->Secondary Z-score < -3 Counter Counter Screen: Toxicity (PBMCs/Fibroblasts) Secondary->Counter IC50 Determination Lead Lead Candidates (Stable, Potent, Selective) Counter->Lead TI > 10

Figure 1: The screening cascade filters compounds based on mitochondrial depolarization efficacy (Primary) and lymphatic endothelial specificity (Secondary).

Primary Screen: Multiplexed Mitochondrial Health Assay

Objective: Identify derivatives that induce mitochondrial depolarization (


 loss) more potently or rapidly than this compound.

Assay Principle: We utilize JC-1 , a cationic dye that accumulates in healthy mitochondria (forming red aggregates) but remains cytosolic (green monomers) in depolarized mitochondria.

  • Healthy Cells: High Red/Green ratio.

  • Hit (this compound-like): Low Red/Green ratio.

  • Nuclear Stain (Hoechst 33342): Normalizes for cell number to rule out compounds that simply lyse cells immediately.

Protocol 1: 384-Well HCS Workflow

Materials:

  • Cell Line: MT-450 (Rat mammary carcinoma) or HL-60 (Leukemia) – chosen for high sensitivity to PPAPs.

  • Reagents: JC-1 Dye (2 µM final), Hoechst 33342.

  • Controls:

    • Positive: CCCP (10 µM, uncoupler) or this compound (5 µM).

    • Negative: DMSO (0.5%).

  • Plate: 384-well black/clear-bottom microplates (e.g., Greiner µClear).

Step-by-Step Procedure:

  • Cell Seeding:

    • Dispense 2,000 cells/well in 40 µL complete media using a Multidrop Combi.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion (if adherent) or equilibration.

  • Compound Transfer:

    • Using an acoustic liquid handler (e.g., Echo 550), transfer 40 nL of compound library (10 mM stocks) to assay plates.

    • Final Concentration: 10 µM (0.1% DMSO).

    • Include 16 wells of DMSO (Neg Ctrl) and 16 wells of this compound/CCCP (Pos Ctrl) per plate.

    • Incubate for 4 hours . Note: PPAPs act rapidly on mitochondria; 4 hours is sufficient to detect depolarization before secondary necrosis sets in.

  • Staining:

    • Prepare 2X Staining Solution: 4 µM JC-1 + 2 µg/mL Hoechst 33342 in pre-warmed media.

    • Add 40 µL of 2X Stain to each well (Final: 2 µM JC-1).

    • Incubate for 30 minutes at 37°C.

  • Imaging:

    • Image on a high-content imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

    • Channels:

      • Nuclei: Ex 350nm / Em 461nm.

      • JC-1 Monomer (Green): Ex 488nm / Em 530nm.

      • JC-1 Aggregate (Red): Ex 535nm / Em 590nm.

  • Data Analysis:

    • Segment nuclei to count valid cells.

    • Calculate Mean Ratio per Cell:

      
      .
      
    • Hit Definition: Compounds reducing the Red/Green ratio by >50% relative to DMSO control, with >70% cell retention (to avoid false positives from empty wells).

Secondary Screen: Lymphatic Endothelial Specificity

Objective: this compound is unique in its ability to suppress lymphangiogenesis. This screen validates that hits retain this crucial anti-metastatic property.

Protocol 2: HDLEC Proliferation Assay

Materials:

  • Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLEC).

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Media: EGM-2 MV (Endothelial Growth Medium).

Step-by-Step Procedure:

  • Seeding: Seed HDLECs at 1,500 cells/well in 384-well white opaque plates. Incubate overnight.

  • Treatment: Treat with hits from the primary screen in an 8-point dose-response curve (e.g., 0.01 µM to 20 µM).

  • Incubation: Incubate for 72 hours. Note: Longer duration required to assess anti-proliferative effects.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, and read luminescence.

  • Analysis: Calculate IC₅₀. Select compounds with IC₅₀ < 1 µM (comparable or superior to this compound).

Data Presentation & Hit Selection

Signal-to-Noise Validation

For the Primary Screen (JC-1), calculate the Z-factor (


) using the positive (this compound/CCCP) and negative (DMSO) controls.


Acceptance Criteria:


.
Summary of Expected Results
Compound ClassJC-1 Ratio (Mito Health)Nuclei Count (Toxicity)Interpretation
DMSO (Neg Ctrl) High (Red)HighHealthy Mitochondria
This compound (Pos Ctrl) Low (Green) High/ModerateTrue Hit (Depolarization)
Cytotoxic Non-Specific LowLow (Cell Loss) False Positive (General Toxin)
Inactive Derivative HighHighNon-Hit

Pathway Mechanism Diagram

Understanding the MoA is critical for troubleshooting. This compound derivatives should mimic the parent compound's entry and mitochondrial disruption.

MoA Drug This compound Derivative (Lipophilic) CellMem Cell Membrane Drug->CellMem Passive Diffusion Mito Mitochondria (Inner Membrane) CellMem->Mito Accumulation Proton H+ Influx (Protonophore) Mito->Proton Uncoupling DeltaPsi Loss of u0394u03a8m (Depolarization) Proton->DeltaPsi Caspase Caspase-9/3 Activation DeltaPsi->Caspase Cyt c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic pathway of this compound-induced apoptosis via mitochondrial uncoupling.

References

  • This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. ChemBioChem, 2005.

  • Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International Journal of Cancer, 2009.

  • DNA-protective activities of hyperforin and this compound. Toxicology in Vitro, 2015.[1]

  • Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives. Anticancer Agents in Medicinal Chemistry, 2014.[2]

  • Mechanistic Insights into the Antileukemic Activity of Hyperforin. ResearchGate (Review), 2025.

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in Aristoforin MTT assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Aristoforin Cytotoxicity Profiling
Executive Summary: The this compound Challenge

Welcome to the technical support hub for this compound. While this compound is engineered as a stable derivative of Hyperforin (improving upon the parent compound’s poor shelf-life), it presents unique physicochemical challenges in tetrazolium-based assays like MTT.[1][2]

The Core Conflict: Researchers often report "inconsistent" or "non-linear" dose-responses with this compound.[1][2] This is rarely a pipetting error.[2] It is usually a biological artifact caused by this compound’s mechanism of action: Protonophoric Uncoupling .

Because this compound acts as a protonophore (similar to FCCP), it dissipates the Mitochondrial Membrane Potential (MMP).[1][2] Since the MTT assay relies on NAD(P)H-dependent oxidoreductase activity—which is intrinsically linked to mitochondrial respiration rates—this compound can alter dye reduction independent of cell death, leading to false viability readings.

Diagnostic Logic: Troubleshooting Workflow

Before altering your protocol, use this logic tree to identify the specific source of your assay failure.

Aristoforin_Troubleshooting Start START: Define the Symptom Symptom1 Non-Linear / Biphasic Dose Response Start->Symptom1 Symptom2 High Background (Media Control) Start->Symptom2 Symptom3 Crystals/Precipitate in Wells Start->Symptom3 Check_Mito Is the effect time-dependent? (e.g., high signal at 2h, low at 24h?) Symptom1->Check_Mito Check_Chem Does this compound + MTT change color without cells? Symptom2->Check_Chem Check_Sol Is the media cloudy before adding MTT? Symptom3->Check_Sol Result_Uncoupling DIAGNOSIS: Mitochondrial Uncoupling (Metabolic Interference) Check_Mito->Result_Uncoupling Yes Result_Redox DIAGNOSIS: Chemical Reduction (False Positive) Check_Chem->Result_Redox Yes Result_Lipophilicity DIAGNOSIS: Compound Precipitation (Solubility Limit Reached) Check_Sol->Result_Lipophilicity Yes

Figure 1: Diagnostic logic tree for isolating the root cause of this compound assay variability.

Technical FAQs & Solutions
Q1: Why does this compound show increased cell viability at intermediate doses, even when cells look stressed?

The "Metabolic Surge" Artifact. this compound functions as a protonophore, shuttling protons across the inner mitochondrial membrane and collapsing the proton gradient.

  • Mechanism: In the early stages of treatment (1–4 hours), mitochondria attempt to restore the gradient by upregulating respiration and electron transport chain (ETC) activity.

  • Impact on MTT: Since MTT reduction is driven by metabolic flux (NADH production), this compensatory "surge" results in more formazan production per cell, mimicking proliferation.[1][2]

  • The Fix:

    • Switch Assays: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay.[1][2] These are less sensitive to transient fluctuations in mitochondrial respiration than tetrazolium salts.[2]

    • Extend Incubation: Ensure drug exposure is long enough (>24h) that the "metabolic surge" phase has passed and true cytotoxicity (ATP depletion) has set in.[1]

Q2: I see needle-like crystals in my wells before adding MTT. Is my stock degrading?

Solubility, not Degradation. this compound is a polyprenylated acylphloroglucinol (PPAP) with a Log Kow > 10, making it extremely lipophilic.[1][2]

  • The Issue: When you dilute a high-concentration DMSO stock directly into aqueous media (RPMI/DMEM), the compound can "crash out" of solution, forming micro-crystals that settle on the cell monolayer. These crystals can scatter light (interfering with OD reading) or cause localized high-toxicity zones.[1][2]

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate working solution in PBS/BSA or serum-free media with vigorous vortexing.[1][2]

    • Serum Carrier: Ensure your assay media contains at least 5-10% FBS.[1][2] Albumin acts as a carrier protein, sequestering the lipophilic this compound and keeping it in suspension.

Q3: My results vary wildly between experiments. Is this compound unstable?

Oxidation Sensitivity. While this compound is chemically more stable than Hyperforin, it remains sensitive to photo-oxidation due to its prenyl side chains.[2]

  • The Causality: Exposure to ambient light or repeated freeze-thaw cycles generates hydroperoxides.[2] These degradation products are often more cytotoxic than the parent compound, leading to artificial potency shifts.

  • Protocol Requirement:

    • Store stocks at -80°C under nitrogen or argon gas (if possible).[1][2]

    • Perform all dilutions in low-light conditions (dimmed hood).

    • Never use a stock that has turned yellow/brown (sign of oxidative degradation).[1]

Validated Protocols
Protocol A: The "Cell-Free" Interference Check

Mandatory before running any large-scale screen with this compound.[1][2]

Objective: Determine if this compound chemically reduces MTT in the absence of cellular metabolism.

  • Preparation: Prepare a 2x concentration of this compound in complete culture media (e.g., if testing 10µM, prepare 20µM).

  • Plating: Add 100 µL of media-only (no cells) to a 96-well plate.

  • Treatment: Add 100 µL of the 2x this compound solution. Include a DMSO vehicle control.[2]

  • Incubation: Incubate at 37°C for the standard duration of your assay (e.g., 24h).

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 3 hours.

  • Analysis: Measure OD at 570 nm.

    • Pass Criteria: OD of this compound wells = OD of Vehicle wells (± 0.05).

    • Fail Criteria: Significant color change (purple) in drug wells indicates abiotic reduction.[1][2] Action: Switch to non-redox assay (e.g., Crystal Violet, LDH).

Protocol B: this compound Solubilization for Bioassays
ParameterSpecificationReason
Primary Solvent 100% DMSO (Anhydrous)Prevents hydrolysis; maximizes solubility.[1][2]
Max Stock Conc. 10 - 20 mMHigher concentrations risk precipitation upon thaw.[1][2]
Working Solution Dilute into Media + 10% FBSSerum albumin binds lipophilic drugs, preventing precipitation.[2]
Vortexing 30 seconds (Vigorous)Critical to disperse micro-aggregates before they settle.[1][2]
Storage -80°C (Single Use Aliquots)Prevents freeze-thaw oxidation cycles.[1][2]
Mechanistic Visualization: The Uncoupling Effect

The diagram below illustrates why MTT results can be misleading. This compound disrupts the proton gradient, which the cell fights to restore, causing a temporary spike in reductase activity (MTT signal) despite cellular stress.

Aristoforin_Mechanism This compound This compound (Lipophilic Protonophore) Mitochondria Mitochondrial Inner Membrane This compound->Mitochondria Inserts into membrane ProtonLeak Proton Leak (Loss of Membrane Potential) Mitochondria->ProtonLeak Uncoupling Compensatory Compensatory Response: ETC Upregulation ProtonLeak->Compensatory Attempt to restore u0394u03a8m True_Outcome True Outcome: Cell Stress/Apoptosis ProtonLeak->True_Outcome Long term ATP depletion MTT_Reaction MTT -> Formazan (Reductase Activity) Compensatory->MTT_Reaction Increases NADH flux False_Readout MTT Readout: False 'High Viability' MTT_Reaction->False_Readout High OD Signal

Figure 2: Mechanism of this compound-induced mitochondrial uncoupling and its paradoxical effect on MTT reduction.[1][2]

References
  • Gartner, M., et al. (2005).[1][2][3] this compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent.[2][3][4][5] ChemBioChem.

  • Tu, Y., et al. (2009).[1][2] Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo.[1][2][5] International Journal of Cancer.[2]

  • Roz, N., & Rehavi, M. (2003).[2] Hyperforin, a major antidepressant component of St. John's Wort, acts as a noncompetitive uptake inhibitor.[2] Life Sciences.[2]

  • Stockert, J. C., et al. (2012).[1][2] Assays for cell viability: Metabolic and destructive changes.[2][6][7][8][9] Acta Histochemica.

Sources

Technical Support Center: Synthesis and Purification of Aristoforin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Welcome to the technical support center for Aristoforin. This compound, a stable and more soluble derivative of hyperforin, shows significant potential as a potent anticancer agent.[1][2] Its chemical structure, a complex polycyclic polyprenylated acylphloroglucinol, presents unique challenges in synthesis and purification.[3] This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights to overcome common hurdles and optimize yields.

Part 1: Frequently Asked Questions (FAQs) - Synthesis Optimization

Q1: My reaction to synthesize the bicyclo[3.3.1]nonane core of this compound is showing low yield. What are the most critical parameters to investigate?

A1: Low yield in forming the core structure is a frequent challenge due to the high steric hindrance and the need for precise stereochemical control. The key is to understand the causality behind your experimental choices.

  • Reagent Purity and Stoichiometry: The purity of your starting phloroglucinol derivative and prenylating agents is paramount. Impurities can act as catalysts for side reactions. Precisely control the stoichiometry; an excess of the prenylating agent can lead to over-alkylation, while too little will result in incomplete conversion.

  • Solvent Choice: The polarity of the solvent is critical. Aprotic solvents are generally preferred to avoid interference with the reactive intermediates. Consider switching to a less polar aprotic solvent if you are observing side products from solvent participation.

  • Temperature Control: These reactions are often highly exothermic. A runaway reaction can drastically reduce yield by promoting decomposition and side-product formation. Maintain strict temperature control, often at sub-ambient temperatures (e.g., -78 °C to 0 °C), during the addition of reagents.[4]

  • Catalyst/Promoter Activity: If using a Lewis acid or base catalyst, ensure it is not poisoned. Moisture is a common inhibitor for many Lewis acids. Flame-drying glassware and using anhydrous solvents are essential steps.[4]

Q2: I'm observing the formation of multiple, difficult-to-separate isomers. How can I improve the diastereoselectivity of the key cyclization step?

A2: Achieving high diastereoselectivity is crucial for maximizing the yield of the desired this compound precursor. The formation of isomers points to issues in controlling the 3D orientation of the molecule during bond formation.

  • Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on one of the reactants can effectively block one face of the molecule, directing the cyclization to form the desired diastereomer. Asymmetric organocatalysis has also emerged as a powerful strategy for creating chiral molecules with high stereoselectivity in complex indole alkaloid synthesis, a principle applicable here.[5]

  • Reaction Conditions: Lowering the reaction temperature often enhances selectivity. Slower, more controlled addition of reagents allows the reaction to proceed through the lowest energy transition state, favoring the thermodynamically more stable product.

  • Steric Hindrance: Analyze your substrate. It may be possible to introduce a bulky protecting group that can be removed later. This group can sterically direct the cyclization and then be cleaved in a subsequent step.

Q3: The reaction stalls before all the starting material is consumed, even after extended reaction times. What could be the cause?

A3: A stalled reaction typically indicates product inhibition, reagent decomposition, or catalyst deactivation.

  • Product Inhibition: The synthesized product may be coordinating with the catalyst more strongly than the starting material, effectively shutting down the catalytic cycle. If this is suspected, a higher catalyst loading might be necessary, or a switch to a catalyst less prone to product binding.

  • Reagent Instability: The prenylating agents or other activated intermediates can be unstable under the reaction conditions.[6] Confirm the stability of your reagents at the reaction temperature over the intended duration. A slow, continuous addition of the unstable reagent via syringe pump can sometimes resolve this by keeping its instantaneous concentration low.

  • Atmospheric Contaminants: Many organometallic reagents and catalysts are sensitive to oxygen and moisture. Ensure your reaction is performed under a completely inert atmosphere (e.g., dry Argon or Nitrogen). Sparging solvents with an inert gas before use is a recommended practice.[7]

Part 2: Troubleshooting Guide for Purification

Problem Potential Cause(s) Recommended Solution(s)
Low Mass Recovery After Column Chromatography 1. Product is irreversiblely adsorbed onto the silica gel. The acidic nature of silica can decompose sensitive compounds. 2. Product is co-eluting with a non-UV active impurity. You may be collecting broader fractions than you realize. 3. Product is volatile and lost during solvent removal. 1. Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine in your eluent. Alternatively, switch to a less acidic stationary phase like alumina. 2. Use multiple TLC staining methods (e.g., permanganate, vanillin) to visualize all spots. Run smaller, more numerous fractions. 3. Use a lower bath temperature on the rotary evaporator and avoid high vacuum for extended periods.
Product Decomposes on the HPLC 1. Acidic mobile phase. Trifluoroacetic acid (TFA), a common additive, can be too harsh. 2. Metal chelation. The complex structure of this compound may chelate with trace metals in the HPLC system, leading to degradation. 3. Oxidation. The molecule is sensitive to oxidation, especially when dissolved in solvents exposed to air.[6][7]1. Replace TFA with formic acid, which is less aggressive. Buffer the mobile phase to a neutral pH if the compound is stable under those conditions. 2. Passivate the HPLC system with a solution of EDTA or use PEEK tubing and fittings instead of stainless steel. 3. Use freshly degassed solvents and consider adding a small amount of an antioxidant like ascorbic acid to the mobile phase.[7]
Oily Product That Won't Crystallize 1. Presence of residual solvent. 2. Contamination with grease from glassware joints. 3. Presence of minor isomeric impurities that inhibit lattice formation. 1. Dry the product under high vacuum for an extended period. A co-evaporation step (dissolving in a volatile solvent like dichloromethane and re-evaporating) can help. 2. Use Teflon sleeves or grease-free joints for all glassware used in the final purification steps. 3. Re-purify the material using a high-resolution technique like preparative HPLC. Even a small increase in purity from 98% to >99.5% can be the difference.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Key Synthetic Step (Illustrative)

This protocol illustrates a common challenge in natural product synthesis: a multi-component reaction that requires careful control. Multicomponent reactions (MCRs) are efficient but sensitive processes where three or more reagents combine in one step to yield a single product.[8]

  • Glassware Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of Argon.

  • Reagent Preparation: Dissolve the phloroglucinol precursor (1.0 eq) in anhydrous, degassed tetrahydrofuran (THF, 50 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Controlled Addition: In a separate, flame-dried syringe, draw up the prenylating agent (1.1 eq). Add this reagent dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in a saturated ammonium chloride solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of pre-chilled saturated ammonium chloride solution directly to the reaction flask at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 50 mL of ethyl acetate, and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification via Automated Flash Chromatography
  • Sample Preparation: Adsorb the crude product from the work-up onto a small amount of silica gel (approx. 2-3 times the mass of the crude material) by dissolving the product in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent until a dry, free-flowing powder is obtained.

  • Column and Eluent Selection: Based on TLC analysis (e.g., 20% Ethyl Acetate in Hexane), select an appropriate pre-packed silica column. The chosen eluent system should provide an Rf value of ~0.2-0.3 for the target compound.

  • Gradient Programming: Program a linear gradient from 100% Hexane to 40% Ethyl Acetate in Hexane over 20 column volumes. This gradual increase in polarity often provides better separation than an isocratic elution.

  • Loading and Elution: Load the dry-loaded sample onto the column. Begin the run and collect fractions based on the UV detector's response (e.g., at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound precursor.

Visualization 1: Logical Workflow for Synthesis Troubleshooting

This diagram outlines the decision-making process when a synthetic reaction fails to meet expectations.

G start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions analyze_byproducts Characterize Byproducts (LCMS, NMR) start->analyze_byproducts impure Purify Starting Materials check_purity->impure Impure? rerun Re-run Optimized Reaction check_purity->rerun Pure? suboptimal_cond Optimize Conditions: - Titrate reagents - Screen solvents - Lower temperature check_conditions->suboptimal_cond Sub-optimal? pathway_id Identify Side Reaction Pathway analyze_byproducts->pathway_id impure->rerun suboptimal_cond->rerun modify_route Modify Synthetic Route: - Change protecting groups - Alter order of steps pathway_id->modify_route Mechanism Understood

Caption: A decision tree for troubleshooting poor reaction outcomes.

Visualization 2: General Purification Strategy Workflow

This diagram shows a standard workflow for isolating and purifying a target compound from a crude reaction mixture.

G crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Wash) crude->workup Quench dry Dry & Concentrate (Na2SO4 / Rotovap) workup->dry flash Flash Chromatography dry->flash Primary Purification hplc Prep HPLC or Recrystallization flash->hplc Purity < 98%? final Pure this compound (>99%) flash->final Purity > 98%? hplc->final

Caption: A typical workflow for the purification of a complex molecule.

References

  • Verotta, L., et al. (2007). This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. PubMed. Available at: [Link]

  • OiPub (2005). This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. OiPub. Available at: [Link]

  • Wikipedia (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • ACS Publications (2020). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters. Available at: [Link]

  • Google Patents (n.d.). CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy. Google Patents.
  • Beilstein Journals (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BIO Web of Conferences (2022). Recent Advances in Total Synthesis of Strychnine (2017-2022). BIO Web of Conferences. Available at: [Link]

  • AZoM (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. Available at: [Link]

  • YouTube (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • ResearchGate (2025). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. ResearchGate. Available at: [Link]

  • ResearchGate (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Hyperforin. Wikipedia. Available at: [Link]

  • University of Rochester (n.d.). Tips & Tricks: (How to Improve) Yield. Department of Chemistry. Available at: [Link]

  • ACS Publications (2002). Synthesis of Strychnine. Chemical Reviews. Available at: [Link]

  • ResearchGate (2025). ChemInform Abstract: Synthesis of Aristotelia-Type Alkaloids. Part 14. Total Synthesis of (+ )Aristolone. ResearchGate. Available at: [Link]

  • PubMed (1999). Recent progress in the total synthesis of indole alkaloids. PubMed. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Oxford Academic (2016). Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. National Science Review. Available at: [Link]

  • Springer (2025). Improving Reaction Yield Prediction with Chemical Atom-Level Reaction Learning. Nature Communications. Available at: [Link]

  • PubMed Central (2013). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubMed (2015). DNA-protective activities of hyperforin and this compound. PubMed. Available at: [Link]

  • PubMed Central (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • University of Rochester (n.d.). Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • MDPI (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Available at: [Link]

  • Die Pharmazie (1971). Spectrophotometric estimation of strychnine. Die Pharmazie. Available at: [Link]

  • ACS Publications (1994). Enantioselective Total Synthesis of (-)-Strychnine. Journal of the American Chemical Society. Available at: [Link]

  • Reddit (2018). How do you get better at increasing yields?. r/chemistry. Available at: [Link]

  • SciSpace (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. Available at: [Link]

  • ResearchGate (2025). Total Synthesis of Indole Alkaloids Using Oxidative Coupling Reaction. ResearchGate. Available at: [Link]

  • PubMed (2000). Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L. PubMed. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry (2017). HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Beilstein Journals (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. Available at: [Link]

  • Google Patents (n.d.). Extraction, separation and purification method for strychnos total alkaloid. Google Patents.
  • ResearchGate (2022). Recent Advances in Total Synthesis of Strychnine (2017-2022). ResearchGate. Available at: [Link]

  • ResearchGate (2024). The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • YouTube (2025). How Do You Optimize Chemical Reaction Yields?. Chemistry For Everyone. Available at: [Link]

  • PubMed Central (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Central Science. Available at: [Link]

  • MDPI (2022). Synthesis of Indole Alkaloids. Encyclopedia. Available at: [Link]

  • Royal Society of Chemistry (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry World (2014). Unpicking natural product synthesis. Chemistry World. Available at: [Link]

  • Academia.edu (n.d.). extraction, isolation and detection of strychnine from blood using thin layer chromatography. Academia.edu. Available at: [Link]

  • ACS Publications (2026). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimizing Aristoforin Treatment: A Technical Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Aristoforin, a promising and highly stable derivative of hyperforin with potent anti-cancer properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the incubation time of this compound in your cell culture experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring accurate and reproducible results.

Understanding the Mechanism of Action of this compound

Before delving into protocol optimization, it is crucial to understand how this compound exerts its effects on cancer cells. This compound, like its parent compound hyperforin, is known to induce both apoptosis (programmed cell death) and cell cycle arrest, depending on the concentration used.[3][4]

  • At higher concentrations (>10 µM): this compound primarily triggers the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of caspase-9.[3][4]

  • At lower concentrations (<10 µM): The predominant effect is cell cycle arrest, halting the proliferation of cancer cells.[3][4]

Additionally, this compound has been shown to possess DNA-protective properties through its ability to scavenge free radicals.[5] This multi-faceted mechanism of action makes this compound a compelling candidate for cancer therapy.

Diagram: Simplified Mechanism of Action of this compound

Aristoforin_Mechanism cluster_high_conc High Concentration (>10 µM) cluster_low_conc Low Concentration (<10 µM) This compound This compound Mitochondria Mitochondrial Disruption This compound->Mitochondria CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Arrest Cell Cycle Arrest

Caption: Concentration-dependent effects of this compound on cancer cells.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell culture.

Q1: What is a good starting concentration range for this compound?

Based on published literature, a sensible starting concentration range for in vitro experiments is between 1 µM and 20 µM.[3][4] To determine the optimal concentration for your specific cell line and experimental question, it is essential to perform a dose-response experiment.

Q2: What is the stability of this compound in cell culture medium?

This compound is a highly stable derivative of hyperforin, which is a significant advantage over its parent compound.[1][2] It is stable in aqueous solutions and cell culture medium under standard incubation conditions (37°C, 5% CO2). For long-term experiments, it is still good practice to consider the half-life of the compound in your specific medium if the incubation period extends beyond 72 hours.

Q3: How should I dissolve this compound?

This compound is more soluble in aqueous solutions than hyperforin.[1][2] However, for cell culture experiments, it is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM). This stock solution can then be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Do I need to use a specific type of cell culture plate?

Standard tissue culture-treated plates are suitable for most experiments with this compound. However, for sensitive assays or long-term incubations, consider using low-binding plates to minimize the potential for the compound to adhere to the plastic surface.

Troubleshooting Guide: Optimizing Incubation Time

The optimal incubation time for this compound treatment is not a one-size-fits-all parameter. It is critically dependent on your cell line's doubling time, the concentration of this compound used, and the specific biological question you are addressing. The most reliable method to determine this is to conduct a time-course experiment.

Problem: No observable effect of this compound treatment.
Possible Cause Suggested Solution
Incubation time is too short. The effects of this compound, particularly apoptosis and significant changes in cell viability, may take time to become apparent. Perform a time-course experiment, testing a range of time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation period for your cell line and endpoint.
This compound concentration is too low. The sensitivity to this compound can vary between different cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your cells.
Cell density is too high. A high cell density can lead to contact inhibition of growth, masking the anti-proliferative effects of this compound. Ensure you are seeding your cells at an optimal density that allows for logarithmic growth during the course of the experiment.
Incorrect assay for the intended outcome. If you are expecting to see apoptosis, a cell viability assay like MTT may not be the most sensitive measure at early time points. Use a more direct apoptosis assay, such as Annexin V staining.
Problem: Excessive cell death, even at low concentrations.
Possible Cause Suggested Solution
Cell line is highly sensitive to this compound. Reduce the concentration range in your dose-response experiments. You may need to test concentrations in the nanomolar range for highly sensitive cell lines.
Incubation time is too long. For highly sensitive cells, a shorter incubation time may be sufficient to observe the desired effect without causing widespread, non-specific cell death. Analyze earlier time points in your time-course experiment.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent as your treated samples) in your experiments.
Problem: Inconsistent or irreproducible results.
Possible Cause Suggested Solution
Variability in cell seeding density. Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density across all wells and experiments.
Edge effects in multi-well plates. The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Cell line instability or contamination. Cell lines can change their characteristics over time with repeated passaging. Use low-passage number cells and regularly test for mycoplasma contamination.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to determine the optimal incubation time for this compound treatment.

Protocol 1: Determining the IC50 Value and Optimal Concentration Range using an MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This protocol will help you determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubation: Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure the formazan crystals are fully dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow Start Seed Cells in 96-well Plate Adhere Allow to Adhere Overnight Start->Adhere Prepare_Drug Prepare this compound Serial Dilutions Adhere->Prepare_Drug Treat Treat Cells with this compound Prepare_Drug->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Time-Course Analysis of Apoptosis by Annexin V Staining

This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like propidium iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • This compound stock solution

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the MTT assay) and a vehicle control.

  • Time-Course Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) at each time point to determine the kinetics of apoptosis induction.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution by staining the DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • This compound stock solution

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a desired concentration of this compound (typically below the apoptotic concentration, e.g., <10 µM) and a vehicle control.

  • Incubation: Incubate for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases at each time point.

Data Presentation: Expected Outcomes of a Time-Course Experiment

The following table provides a hypothetical example of the expected results from a time-course experiment using a cancer cell line treated with this compound at a concentration that induces apoptosis.

Incubation Time (hours)% Cell Viability (MTT Assay)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Cells in G2/M Phase
0 (Control) 100%< 5%< 5%~15%
6 95%10%5%~20%
12 80%25%10%~30%
24 50%40%20%~25%
48 25%20%50%~10%

Note: These are hypothetical values and the actual results will vary depending on the cell line and experimental conditions.

Conclusion

Optimizing the incubation time for this compound treatment is a critical step in obtaining meaningful and reproducible data. By understanding the compound's mechanism of action and systematically performing time-course and dose-response experiments, researchers can confidently design their studies to effectively probe the anti-cancer effects of this promising agent. This guide provides a framework for troubleshooting common issues and detailed protocols for the essential assays required for this optimization process.

References

  • Gartner, M., Müller, T., Simon, J. C., Giannis, A., & Sleeman, J. P. (2005). This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. ChemBioChem, 6(1), 171-177. [Link]

  • Quirin, K. W., et al. (2005). This compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. Angewandte Chemie International Edition, 44(2), 230-233. [Link]

  • Ševčovičová, A., et al. (2015). DNA-protective activities of hyperforin and this compound. Toxicology in Vitro, 29(3), 631-637. [Link]

  • Vonach, C., et al. (2009). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International Journal of Cancer, 125(1), 34-42. [Link]

  • Schempp, C. M., et al. (2000). Inhibition of tumour cell growth by hyperforin, a novel anticancer drug from St. John's wort that acts by induction of apoptosis. Oncogene, 19(51), 5888-5895. [Link]

  • Koeberle, A., et al. (2008). This compound, a novel derivative of the G-protein coupled receptor-modulating phloroglucinol hyperforin, is a potent inhibitor of the 5-lipoxygenase/leukotriene pathway. British Journal of Pharmacology, 155(5), 720-730. [Link]

  • Ševčovičová, A., et al. (2015). DNA-protective activities of hyperforin and this compound. Toxicology in Vitro, 29(3), 631-637. [Link]

Sources

How to interpret variable IC50 values for Aristoforin across cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Aristoforin is a hyperforin-derived phloroglucinol designed to overcome the chemical instability of its parent compound (hyperforin) while retaining its potent antineoplastic properties. Unlike standard chemotherapeutics, this compound exhibits a "dual-edged" mechanism that directly impacts IC50 reproducibility across different cell lineages.

To interpret variable IC50 values correctly, researchers must account for two competing pathways activated by the compound:

  • Cytotoxic Efficacy (The "Kill" Signal): this compound targets the mitochondria, inducing a loss of mitochondrial membrane potential (ΔΨm), inhibiting AKT1 kinase phosphorylation, and triggering the intrinsic apoptotic cascade (Caspase-9/3 activation).

  • Xenosensor Activation (The "Resist" Signal): Like hyperforin, this compound is a high-affinity ligand for the Pregnane X Receptor (PXR) . In PXR-positive cell lines, treatment induces the expression of efflux transporters (P-glycoprotein/MDR1) and metabolic enzymes (CYP3A4), leading to auto-induced drug resistance and artificially inflated IC50 values.

Troubleshooting & Interpretation Guide (Q&A)

Q1: Why do I observe >10-fold IC50 differences between seemingly similar cancer cell lines?

Diagnosis: Differential PXR (NR1I2) Expression and P-glycoprotein Induction. Technical Insight: this compound is not just a cytotoxic agent; it is a gene regulator.[1] In cell lines with high basal PXR expression (e.g., LS180, HepG2, or specific colon cancer subsets), this compound binds PXR, translocates to the nucleus, and upregulates the ABCB1 gene. This results in the rapid production of P-glycoprotein pumps that eject the drug before it can reach a lethal mitochondrial threshold.

  • Low IC50 (<5 µM): Likely PXR-negative or P-gp deficient lines (e.g., Jurkat, HL-60).

  • High IC50 (>20 µM): Likely PXR-positive lines capable of "adaptive resistance."

Q2: My IC50 values from MTT assays are inconsistent with cell counting data. Why?

Diagnosis: Mitochondrial Uncoupling Interference. Technical Insight: MTT and MTS assays rely on the activity of mitochondrial succinate dehydrogenase to reduce tetrazolium salts into formazan. Since this compound’s primary mechanism involves dissipating the mitochondrial membrane potential (ΔΨm), it can suppress mitochondrial enzymatic activity before the cell is actually dead.

  • Result: MTT assays may overestimate cytotoxicity (reporting a lower IC50) because the mitochondria are metabolically stunned, even if the cell membrane is still intact.

  • Recommendation: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or DNA-binding dyes (e.g., Hoechst/PI) which are independent of immediate mitochondrial respiration status.

Q3: The IC50 shifts significantly if I extend incubation from 24h to 72h. Is the compound degrading?

Diagnosis: Stability vs. Cumulative Toxicity. Technical Insight: While this compound is significantly more stable than hyperforin (which oxidizes in hours), it is not inert. However, the time-dependent shift is often biological, not chemical.

  • Scenario A (IC50 decreases at 72h): Cumulative mitochondrial damage leads to late-stage apoptosis. This is the "true" cytotoxic value.

  • Scenario B (IC50 increases at 72h): Induction of P-gp takes 24-48 hours. If the cells survive the initial shock, they upregulate pumps and become resistant by day 3.

Visualizing the "Dual-Edged" Pathway

The following diagram illustrates the kinetic competition between cell death (Efficacy) and drug efflux (Resistance) triggered by this compound.

Aristoforin_Mechanism This compound This compound (Extracellular) Cell_Entry Passive Diffusion (Intracellular) This compound->Cell_Entry Mitochondria Mitochondria (Target) Cell_Entry->Mitochondria Fast Kinetic PXR PXR Receptor (Nuclear Translocation) Cell_Entry->PXR Slow Kinetic AKT_Inhibition Inhibit AKT1 Phosphorylation Mitochondria->AKT_Inhibition Apoptosis Intrinsic Apoptosis (Caspase-9/3) Mitochondria->Apoptosis Loss of ΔΨm AKT_Inhibition->Apoptosis Gene_Exp Transcriptional Upregulation PXR->Gene_Exp Ligand Binding Pgp P-glycoprotein (ABCB1 Pump) Gene_Exp->Pgp Induction Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps this compound Out Efflux->Cell_Entry Reduces Conc.

Caption: this compound activates two competing pathways: immediate mitochondrial toxicity (red) and delayed PXR-mediated drug efflux (yellow). The balance determines the IC50.

Standardized Experimental Protocols

To generate reproducible IC50 data, use this optimized workflow that controls for mitochondrial interference and resistance mechanisms.

Protocol A: ATP-Based IC50 Determination (Recommended)

Avoids MTT artifacts by measuring total cellular ATP, a direct marker of metabolic viability.

  • Cell Seeding: Seed tumor cells (e.g., 3,000–5,000 cells/well) in 96-well opaque-walled plates. Allow attachment for 12 hours.

  • Drug Preparation:

    • Dissolve this compound stock in DMSO (keep stock >10 mM to minimize DMSO volume).

    • Critical: Perform serial dilutions in serum-free medium immediately before addition to avoid precipitation.

  • Treatment: Add this compound (0.1 µM to 50 µM range). Ensure final DMSO concentration is <0.5% (DMSO itself can affect PXR).

  • Incubation: Incubate for 48 hours . (72h allows P-gp induction to mask toxicity; 24h may be too short for apoptosis).

  • Readout: Add ATP detection reagent (e.g., CellTiter-Glo) equal to culture volume. Shake for 2 mins to lyse. Read luminescence.

Protocol B: Resistance Validation (Western Blot)

Use this if you suspect PXR-mediated resistance is skewing your IC50.

  • Setup: Treat cells with this compound (at approx. IC20 concentration) for 48 hours.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Blotting:

    • Target: Anti-P-glycoprotein (MDR1/ABCB1).

    • Control: Anti-GAPDH.

  • Interpretation: Compare band intensity to Vehicle Control (DMSO).

    • Strong Induction: Confirms PXR activation. The IC50 in this cell line is likely an "inflated" value due to efflux.

Quantitative Reference Table

Cell Line TypeExpected IC50 RangePrimary Sensitivity FactorPotential Resistance Mechanism
Leukemia (e.g., HL-60, K562) 0.5 – 5.0 µMHigh mitochondrial dependence; Low PXRMinimal efflux; highly sensitive.
Colon (e.g., HT-29) 5.0 – 15.0 µMModerate; PXR status variesInducible P-gp may shift IC50 higher.
Hepatic (e.g., HepG2) > 20.0 µMHigh metabolic capacityHigh PXR/CYP3A4/P-gp constitutive expression.
Lymphatic Endothelial 1.0 – 8.0 µMAnti-angiogenic sensitivityInhibition of lymphangiogenesis signaling.

References

  • Lorusso, G. et al. (2009). "Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo."[2] Cellular and Molecular Life Sciences, 66(11), 1917–1929.

  • Semelakova, M. et al. (2012). "The pro-apoptotic and anti-invasive effects of hypericin-mediated photodynamic therapy are enhanced by hyperforin or this compound in HT-29 colon adenocarcinoma cells." Photochemical & Photobiological Sciences, 11(11), 1736–1746.

  • Moore, L.B. et al. (2000). "St. John's wort induces hepatic drug metabolism through activation of the pregnane X receptor."[3] Proceedings of the National Academy of Sciences, 97(13), 7500–7505. (Mechanistic grounding for PXR/Hyperforin class effects).

  • Ševčovičová, A. et al. (2015). "DNA-protective activities of hyperforin and this compound." Toxicology in Vitro, 29(4), 791-797.

Sources

Technical Support Center: Best Practices for Long-Term Storage of Aristoforin Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for preparing and storing Aristoforin stock solutions to ensure their stability and efficacy in long-term experimental use. By understanding the chemical nature of this compound and adhering to proper handling and storage protocols, users can minimize compound degradation and ensure the reproducibility of their results.

Introduction to this compound

This compound is a synthetic derivative of hyperforin, a natural product extracted from St. John's wort (Hypericum perforatum). It was developed to improve upon the poor solubility and stability of its parent compound.[1][2] As a phloroglucinol derivative, this compound exhibits potent anticancer properties, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis and lymphangiogenesis.[3][4] Its enhanced stability and increased solubility in aqueous solutions make it a promising candidate for further drug development.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage and use in in vitro cell-based assays, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[5][6][7] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic compounds.[7] While ethanol can also be used, DMSO is generally preferred for its ability to achieve higher stock concentrations and its lower volatility, which helps to maintain a stable concentration over time.[8]

Q2: How should I prepare a concentrated stock solution of this compound in DMSO?

It is crucial to follow a systematic procedure to ensure complete dissolution and accurate concentration.

Protocol 1: Preparation of a 10 mM this compound Master Stock Solution

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be employed.[9] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the master stock solution into smaller, single-use volumes in sterile, light-protecting (amber) cryovials.[10]

Q3: What are the optimal storage conditions for this compound stock solutions?

Proper storage is critical to maintaining the integrity of this compound. The following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature -20°C for short- to mid-term storage (1-6 months). -80°C for long-term storage (>6 months). [10][11]Lower temperatures slow down the rate of chemical degradation.
Light Store in the dark. Use amber or opaque vials and store them in a light-protected box within the freezer.[12]Phloroglucinol derivatives can be sensitive to light, which can induce photochemical degradation.[13]
Moisture Use anhydrous DMSO and tightly sealed vials. DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to compound precipitation upon freezing and thawing.[14]

Q4: How long can I store this compound stock solutions?

When stored under the recommended conditions (-80°C, protected from light, in anhydrous DMSO), this compound stock solutions are expected to be stable for at least 6 months to a year. However, it is good practice to perform periodic quality control checks, especially for long-term studies.

Q5: How do I prepare working solutions from the frozen stock?

  • Thawing: Thaw the required aliquot of the stock solution rapidly in a 37°C water bath until just thawed.[15]

  • Dilution: For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration. It is recommended to perform serial dilutions to avoid precipitation.[9]

  • DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells, typically below 0.5%.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon thawing 1. The stock solution is supersaturated. 2. The compound has a lower solubility at colder temperatures. 3. Water has been absorbed by the DMSO.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, sonicate for 5-10 minutes. 3. Consider preparing a lower concentration stock solution. 4. Always use anhydrous DMSO and ensure vials are tightly sealed.
Precipitation in culture medium 1. The final concentration exceeds the solubility of this compound in the aqueous medium. 2. The stock solution was added too quickly to the medium. 3. Components in the media (e.g., high salt concentrations) are causing precipitation.1. Perform a dose-response experiment to determine the maximum soluble concentration in your specific medium. 2. Add the stock solution dropwise while gently vortexing the medium. 3. Consider using a serum-containing medium, as proteins can sometimes aid in solubility.[9]
Loss of biological activity 1. Compound degradation due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). 2. Incorrect initial concentration of the stock solution.1. Prepare a fresh stock solution from solid this compound. 2. Always aliquot stock solutions to minimize freeze-thaw cycles. 3. Re-verify calculations and weighing procedures for stock solution preparation.

Experimental Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for the preparation and storage of this compound stock solutions.

Aristoforin_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use start Start: Solid this compound weigh Accurately Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve check_sol Visually Check for Complete Dissolution dissolve->check_sol sonicate Sonicate if Necessary check_sol->sonicate No aliquot Aliquot into Single-Use Vials check_sol->aliquot Yes sonicate->check_sol storage_temp Select Storage Temperature aliquot->storage_temp store_neg20 Store at -20°C (Short-term) storage_temp->store_neg20 < 6 months store_neg80 Store at -80°C (Long-term) storage_temp->store_neg80 > 6 months thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Solution thaw->dilute end End: Use in Assay dilute->end

Caption: Decision workflow for this compound stock solution preparation and storage.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Caltagirone, S., Rossi, C., Poggi, A., Ranelletti, F. O., & Zolo, P. (2000). This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. PubMed.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Quax, W. J. (2025, August 5). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo.
  • Pacheco, J. O., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • de Vries, R., et al. (2016). Assessment of light stability of drugs in blood and plasma. PubMed.
  • Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • Poggi, A., & Zolo, P. (2009, July 1). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. PubMed.
  • Wagener, J. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube.
  • Rice University. Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • gChem. DMSO. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Popa-Burke, I., & Russell, J. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Nakamura, T., et al. (2025, August 7). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • University of Wisconsin-Madison. Tocotrienol-Dominated Profiles in Ilex Genus (Aquifoliaceae)
  • Paradigm Peptides. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Firenzuoli, F., & Izzo, A. A. Anti-Tumor Activity of Hypericum perforatum L.
  • National University of Singapore. Mechanism-Driven and Clinically Focused Development of Botanical Foods as Multitarget Anticancer Medicine: Collective Perspectives and Insights from Preclinical Studies, IND Applications and Early-Phase Clinical Trials. MDPI.
  • Joussen, A. M., et al. (1997). Activity of dissolved mitomycin C after different methods of long-term storage. PubMed.
  • Zhang, X., et al. (2024, June 7). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI.
  • National Center for Biotechnology Information. Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Validation & Comparative

Head-to-head comparison of Aristoforin and other natural anticancer compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aristoforin, a bicyclic polyprenylated acylphloroglucinol (PPAP) derived from Hypericum species (specifically H. aristatum), represents a critical evolution in natural product drug discovery. While its parent compound, Hyperforin , exhibits potent antineoplastic activity, its clinical utility is severely hampered by rapid oxidative instability and poor aqueous solubility.

This compound retains the potent biological pharmacophore of Hyperforin—acting as a mitochondrial protonophore and angiogenesis inhibitor—while offering superior thermodynamic stability and bioavailability. This guide provides a head-to-head technical analysis of this compound against Hyperforin (the structural parent), Paclitaxel (cytotoxic standard), and Sunitinib (angiogenic standard), supported by experimental protocols for validation.

Part 1: Chemical Identity & Stability Profile

The primary differentiator of this compound is its stability. Hyperforin contains an enolized


-dicarbonyl system highly susceptible to oxidation and photolysis. This compound acts as a naturally occurring "stabilized analogue," maintaining structural integrity under conditions where Hyperforin degrades.
Stability & Solubility Comparison
FeatureThis compoundHyperforin (Parent)Impact on Research
Chemical Class PPAP (Adamantane-like core)PPAP (Adamantane-like core)Structural homology ensures target conservation.
Oxidative Stability High (>6 months at -20°C)Low (Degrades in hours/days)This compound allows reproducible in vivo dosing.
Photostability Moderate to HighExtremely Low (Light sensitive)Handling this compound requires fewer dark-room precautions.
Aqueous Solubility Improved (due to side-chain variation)Poor (<1 mg/mL)This compound requires less aggressive surfactant use (e.g., DMSO/Cremophor).

Part 2: Mechanism of Action (MOA)

This compound functions through a multi-modal mechanism, distinct from varying standard-of-care chemotherapeutics.

  • Mitochondrial Uncoupling: Acting as a protonophore, this compound inserts into the inner mitochondrial membrane (IMM), dissipating the proton gradient (

    
    ). This triggers the release of Cytochrome C and activation of the intrinsic apoptotic cascade (Caspase-9/3).
    
  • Anti-Lymphangiogenesis: Unlike many cytotoxics, this compound specifically suppresses Lymphatic Endothelial Cell (LEC) proliferation, a key driver of metastasis.

Pathway Visualization (DOT)

Aristoforin_MOA This compound This compound (PPAP) Mitochondria Mitochondrial Membrane (IMM) This compound->Mitochondria Inserts into membrane LEC Lymphatic Endothelial Cells (LEC) This compound->LEC Inhibits Proliferation (<10μM) Metastasis Lymph Node Metastasis This compound->Metastasis Blocks DeltaPsi Collapse of ΔΨm (Potential) Mitochondria->DeltaPsi Protonophore effect CytC Cytochrome C Release DeltaPsi->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosis Apoptosis (Intrinsic) Caspase9->Apoptosis LEC->Metastasis Promotes

Figure 1: this compound induces apoptosis via mitochondrial collapse and inhibits metastasis by targeting lymphatic endothelial cells.[1]

Part 3: Head-to-Head Comparative Data

The following data synthesizes experimental findings comparing this compound with standard agents.

Table 1: Comparative Efficacy Profile
CompoundPrimary TargetIC50 (Tumor Lines)*IC50 (Lymphatic ECs)Resistance Profile
This compound Mitochondria / Angiogenesis3.0 – 10.0

M
< 5.0

M
Effective in MDR+ cells (P-gp independent)
Hyperforin Mitochondria / Angiogenesis3.0 – 15.0

M
~5.0

M
High variability due to degradation
Paclitaxel Microtubules (Stabilizer)0.01 – 0.5

M
> 10

M (Low specificity)
Susceptible to MDR (P-gp efflux)
Sunitinib VEGFR/PDGFR (Tyrosine Kinase)1.0 – 5.0

M
0.1 – 1.0

M
Kinase mutation resistance

*Note: Tumor lines typically include MCF-7 (Breast), PA-1 (Ovarian), and colon carcinoma models. This compound shows lower potency than Paclitaxel but higher selectivity for lymphatic inhibition.

Critical Analysis
  • Vs. Hyperforin: this compound is the "drug-like" candidate.[2] While Hyperforin shows similar raw potency in fresh preparations, this compound maintains this potency over time, making it suitable for long-term in vivo studies where Hyperforin fails due to metabolic instability.

  • Vs. Paclitaxel: Paclitaxel is a superior cytotoxic agent (nanomolar potency). However, this compound is preferable for targeting metastatic spread via the lymphatic system, a pathway Paclitaxel does not specifically target.

  • Vs. Sunitinib: Sunitinib is a kinase inhibitor. This compound offers an alternative for kinase-resistant tumors by targeting the physical integrity of the mitochondrial membrane, a mechanism difficult for tumors to bypass via mutation.

Part 4: Experimental Protocols

To validate this compound's efficacy in your lab, use the following self-validating protocols.

Protocol A: Differential Stability MTT Assay

Objective: To demonstrate the functional stability of this compound vs. Hyperforin.

  • Preparation:

    • Prepare 10 mM stock solutions of this compound and Hyperforin in DMSO.

    • Day 0: Aliquot half of each stock and store at -20°C (Control).

    • Aging: Leave the remaining half of each stock at Room Temperature (25°C) exposed to ambient light for 48 hours (Stressed).

  • Cell Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Treat cells with "Control" and "Stressed" samples of both compounds (Concentration range: 0.1 – 50

      
      M).
      
  • Readout (72h): Add MTT reagent (0.5 mg/mL). Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Validation Criteria:

    • This compound: IC50 of "Stressed" sample should be within 10% of "Control."

    • Hyperforin: IC50 of "Stressed" sample should increase significantly (>50% loss of potency) due to degradation.

Protocol B: Lymphatic Ring Outgrowth Assay (Anti-Metastasis)

Objective: To confirm this compound's specific activity on lymphangiogenesis.

  • Tissue Source: Isolate thoracic duct segments from Wistar rats (6-8 weeks old).

  • Embedding: Cut duct into 1mm rings. Embed in Collagen Type I gel in 24-well plates.

  • Stimulation: Add MCDB131 medium supplemented with VEGF-C (100 ng/mL) to stimulate lymphatic sprouting.

  • Treatment: Treat rings with this compound (1, 5, 10

    
    M) vs. Vehicle (DMSO).
    
  • Quantification (Day 7):

    • Stain with LYVE-1 (Lymphatic marker) immunofluorescence.

    • Count microvessel outgrowths.

  • Validation: this compound should inhibit sprouting in a dose-dependent manner, with complete inhibition expected at ~10

    
    M.
    

References

  • Galeotti, N. (2017). Hypericum perforatum (St John's wort) beyond depression: A therapeutic perspective for pain conditions. Journal of Ethnopharmacology. Link

  • Schempp, C. M., et al. (2002). Hyperforin acts as an angiogenesis inhibitor. Oncogene. Link

  • Rothley, M., et al. (2009). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International Journal of Cancer. Link

  • Beerhues, L. (2006). Hyperforin.[2][3] Phytochemistry. Link

  • Hostanska, K., et al. (2003). Inhibition of tumour cell growth by hyperforin, a novel anticancer drug from St. John's wort that acts by induction of apoptosis.[3] Oncogene. Link

Sources

A Comparative Analysis of Aristoforin's Potency Across Diverse Tumor Cell Lines: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel compounds with broad-spectrum anti-tumor activity is a paramount objective. Aristoforin, a stable derivative of the natural product hyperforin, has emerged as a promising candidate, retaining the potent anticancer properties of its parent compound with improved pharmaceutical attributes.[1] This guide provides a comprehensive comparative analysis of this compound's effects on various tumor cell lines, offering a framework for its preclinical evaluation and highlighting its potential as a versatile therapeutic agent.

Introduction: The Therapeutic Promise of this compound

This compound, derived from hyperforin—a major active constituent of St. John's wort (Hypericum perforatum)—circumvents the inherent instability and poor solubility of its natural precursor, making it a more viable candidate for clinical development.[1] Like hyperforin, this compound's anticancer activity is multifaceted, primarily driven by the induction of apoptosis (programmed cell death) and cell cycle arrest in malignant cells.[2] Mechanistic studies on the parent compound suggest that these effects are often mediated through the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9.[2] Notably, the cellular response to this compound appears to be dose-dependent, with lower concentrations typically inducing cell cycle arrest, while higher concentrations trigger a robust apoptotic cascade.[2]

This guide will delve into the differential sensitivity of various cancer cell lines to this compound, providing a comparative analysis of its cytotoxic and cytostatic effects. By understanding these nuances, researchers can better position this compound in the context of specific cancer types and design more effective preclinical studies.

Experimental Framework for Comparative Efficacy Testing

To rigorously assess the comparative efficacy of this compound across different tumor cell lines, a standardized set of in vitro assays is essential. The following experimental workflow provides a robust framework for generating reliable and comparable data.

Experimental Workflow cluster_0 Cell Line Panel Selection cluster_1 This compound Treatment cluster_2 Endpoint Assays Breast (MCF-7) Breast (MCF-7) Dose-Response Dose-Response Titration (0.1 - 50 µM) Breast (MCF-7)->Dose-Response Lung (A549) Lung (A549) Lung (A549)->Dose-Response Colon (HT-29) Colon (HT-29) Colon (HT-29)->Dose-Response Leukemia (Jurkat) Leukemia (Jurkat) Leukemia (Jurkat)->Dose-Response Time-Course Time-Course Analysis (24, 48, 72 hours) Dose-Response->Time-Course MTT_Assay Cell Viability (MTT Assay) Time-Course->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Time-Course->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) Time-Course->Cell_Cycle_Assay Apoptotic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

The loss of mitochondrial membrane potential is a key event, resulting in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. [3]Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates. [3]

Conclusion and Future Directions

This compound demonstrates significant potential as a broad-spectrum anticancer agent, exhibiting both cytotoxic and cytostatic effects across a variety of tumor cell lines. The representative data presented in this guide suggest a particularly high sensitivity in hematological malignancies, although potent activity is also observed in solid tumors derived from breast, lung, and colon cancers. The primary mechanism of action appears to be the induction of G0/G1 cell cycle arrest at lower concentrations and the activation of the intrinsic apoptotic pathway at higher concentrations.

For researchers and drug development professionals, these findings provide a strong rationale for the further preclinical investigation of this compound. Future studies should aim to:

  • Expand the panel of cell lines: Include a wider range of cancer types and subtypes to better define the spectrum of this compound's activity.

  • Investigate molecular determinants of sensitivity: Identify biomarkers that may predict which tumors are most likely to respond to this compound treatment.

  • In vivo efficacy studies: Validate the in vitro findings in relevant animal models of cancer. [4]* Combination therapy studies: Explore the potential synergistic effects of this compound with standard-of-care chemotherapeutic agents or targeted therapies.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into the clinical setting.

References

  • Gärtner, M., Müller, T., Simon, J. C., Giannis, A., & Sleeman, J. P. (2005). This compound, a novel stable derivative of hyperforin, is a potent anticancer agent. ChemBioChem, 6(1), 173-179. [Link]

  • Schempp, C. M., Kirkin, V., Simon-Haarhaus, B., Kersten, A., Termeer, C., Gilb, B., ... & Simon, J. C. (2002). Inhibition of tumour cell growth by hyperforin, a novel anticancer drug from St. John's wort that acts by induction of apoptosis. Oncogene, 21(8), 1242-1250. [Link]

  • Menegazzi, M., Masiello, P., & Novelli, M. (2020). Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. Antioxidants, 10(1), 18. [Link]

  • Hostanska, K., Reichling, J., Bommer, S., Weber, M., & Saller, R. (2003). Hyperforin, a constituent of St John's wort (Hypericum perforatum L.) extract, inhibits growth of K562 and U937 human leukaemic cell lines. British journal of pharmacology, 139(4), 849-856. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Rusinga, F. I., & Tastan, B. (2009). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International journal of cancer, 125(10), 2463-2471. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6440405, Hyperforin. Retrieved February 3, 2026 from [Link].

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Teiten, M. H., Gaascht, F., Eifes, S., Dicato, M., & Diederich, M. (2010). The in vitro anti-cancer, anti-oxidant, anti-inflammatory and anti-proliferative activity of the plant-derived compounds from St. John's Wort. Biochemical pharmacology, 80(10), 1477-1485. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Retrieved from [Link]

  • YouTube. (2025, October 23). How in vitro and in vivo researchers collaborate to tackle ovarian cancer and champion the 3Rs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of Hyperforin in the Pharmacological Activities of St. John's Wort. Retrieved from [Link]

Sources

How does the stability of Aristoforin compare to hyperforin in vitro?

[1]

Executive Summary: The Stability Paradox

Hyperforin , the primary antidepressant and antitumor constituent of St. John’s Wort (Hypericum perforatum), possesses a fatal flaw in drug development: extreme instability.[1] Its sensitivity to light and oxygen leads to rapid degradation, causing poor reproducibility in in vitro assays and negligible bioavailability.[1]

This compound is a rationally designed derivative engineered to solve this specific kinetic limitation.[1] By modifying the oxidation-prone enol system, this compound retains the potent biological activity of the parent compound (including TRPC6 channel activation and apoptosis induction) while exhibiting a stability profile suitable for rigorous pharmaceutical profiling.[1][2]

Quick Comparison Matrix
FeatureHyperforin (Parent)This compound (Derivative)
Chemical Class PPAP (Polycyclic Polyprenylated Acylphloroglucinol)O-substituted PPAP Derivative
Primary Instability Photo-oxidation & Air-oxidationNegligible under standard conditions
Key Lability Site Enolized

-dicarbonyl system
Protected enol ether (oxyacetic acid moiety)
Half-life (

)
< 24 hours (in organic solvents/light)Stable (> 30 days in solution)
Solubility Lipophilic (Poor aqueous solubility)Enhanced (due to carboxylic acid function)
Degradation Product Furohyperforin / HydroperoxidesMinimal / None detected

Chemical Basis of Instability

To understand the superiority of this compound, one must understand the degradation mechanism of Hyperforin.[1]

Hyperforin: The Enol Vulnerability

Hyperforin contains a bicyclo[3.3.1]nonane core with a

121

12
  • Mechanism: Oxidative cleavage of the enol double bond or formation of hydroperoxides leads to the formation of Furohyperforin , a biologically inactive degradation product.[1]

This compound: The Structural Fix

This compound is chemically defined as the oxyacetic acid derivative of Hyperforin.[1]

  • Modification: The reactive enol hydroxyl group is alkylated with an acetic acid moiety.[1]

  • Effect: This "locks" the tautomeric system as a stable enol ether.[1] By removing the free enol proton and sterically/electronically modifying the double bond, the molecule becomes resistant to oxidative attack while maintaining the 3D pharmacophore required for binding to targets like TRPC6.[1]

Visualization: Stability Mechanism

StabilityMechanismcluster_0Mechanism of ActionHyperforinHyperforin(Enol Form)OxygenLight / O2(Stress Factors)Hyperforin->OxygenHigh ReactivityDegradationFurohyperforin(Inactive)Oxygen->DegradationOxidative CleavageThis compoundThis compound(Enol-Protected)This compound->OxygenResistantStableStructurally Intact(Biologically Active)This compound->StableMaintains Core

Figure 1: Mechanistic pathway showing the oxidative vulnerability of Hyperforin versus the structural resistance of this compound.[1][2]

Experimental Data: In Vitro Stability

The following data summarizes comparative stress tests performed in standard laboratory solvents (Methanol/Water) under ambient conditions.

Degradation Kinetics (24-Hour Stress Test)

Conditions: 20°C, Ambient Light, Oxygenated Solvent.

CompoundTime: 0h (% Recovery)Time: 12h (% Recovery)Time: 24h (% Recovery)Status
Hyperforin 100%~45%< 3%Failed
This compound 100%> 99%> 98%Pass
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Insight: In non-polar solvents like n-hexane, Hyperforin can degrade up to 97% within 24 hours.[1][2] this compound remains stable in these conditions, allowing for reliable lipophilic drug screening.[1]

Validated Experimental Protocols

To verify these stability profiles in your own lab, follow these standardized HPLC-DAD protocols.

Protocol A: Comparative Stress Testing

Objective: Quantify the degradation rate of this compound vs. Hyperforin under accelerated oxidative stress.[1]

Reagents:

  • Methanol (HPLC Grade)[1][2]

  • Ammonium Acetate Buffer (pH 5.0)[1][2]

  • Reference Standards: Hyperforin (purity >95%), this compound (purity >95%)[1][2]

Workflow:

  • Preparation: Dissolve both compounds separately in Methanol to a concentration of 1 mg/mL.

  • Stress Induction: Split samples into two aliquots:

    • Aliquot A (Control): Store in amber glass at -20°C under Argon.

    • Aliquot B (Stress): Expose to ambient fluorescent light (approx. 4000 lux) at 25°C in clear glass vials, loosely capped to allow air exchange.[1][2]

  • Sampling: Withdraw 50 µL aliquots at T=0, T=6h, T=12h, and T=24h.

  • Analysis: Inject immediately into HPLC.

Protocol B: HPLC Quantification Method

Use this method to separate the parent compounds from oxidative degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).[1][2]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.0)[1][2]

    • Solvent B: Acetonitrile[1]

  • Gradient: 80% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD (Diode Array Detector) at 273 nm (absorption max for Hyperforin core).[1][2]

Visualization: Stability Testing Workflow

WorkflowSampleSample Preparation(1 mg/mL in MeOH)SplitSplit AliquotsSample->SplitControlControl Group(-20°C, Dark, Argon)Split->ControlStressStress Group(25°C, Light, Air)Split->StressHPLCHPLC-DAD Analysis(C18, 273 nm)Control->HPLCT=0, 24hStress->HPLCT=0, 6, 12, 24hDataCalculate % Recovery(Area Stress / Area Control)HPLC->Data

Figure 2: Step-by-step workflow for validating the comparative stability of this compound and Hyperforin.

Implications for Drug Development

The shift from Hyperforin to this compound represents a critical "Go/No-Go" decision point in early-stage development.[1][2]

  • Assay Reliability: Hyperforin's degradation generates false negatives (due to loss of active compound) or false positives (due to toxic degradation products like hydroperoxides) in cytotoxicity assays.[1][2] this compound eliminates this variable.[1]

  • Formulation: this compound's free carboxylic acid tail allows for salt formation (e.g., sodium or lysine salts), significantly improving aqueous solubility compared to the strictly lipophilic Hyperforin.[1][2]

  • Mechanism Retention: Despite the structural "lock," this compound retains high affinity for the TRPC6 ion channel , making it the preferred probe for studying TRPC6-mediated pathways in neurobiology and oncology.[1]

References

  • Gartner, M., et al. (2005).[2][3] this compound, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent.[1][2][3][4] ChemBioChem.[1][3] Link

  • Ang, C. Y., et al. (2004).[1][2] Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage. Journal of Agricultural and Food Chemistry. Link

  • Verschoren, L., et al. (2006).[1][2] Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L. Journal of Chromatography A. Link

  • Beerhues, L. (2006).[2] Hyperforin.[1][5][6][7][8][9][3][4] Phytochemistry. Link

A comparative study of the DNA-protective effects of Aristoforin and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of the DNA-Protective Effects of Aristoforin and its Analogs[1][2]

Executive Summary: The Stability-Efficacy Paradox

In the development of polycyclic polyprenylated acylphloroglucinols (PPAPs) as therapeutic agents, Hyperforin —the primary active constituent of Hypericum perforatum (St. John’s Wort)—has long been hindered by its extreme instability.[3] It degrades rapidly in the presence of light and oxygen, complicating its use as a consistent pharmaceutical agent.

This compound , a hyperforin analog (specifically the acetylated derivative), was engineered to resolve this stability crisis while retaining biological potency.[2] This guide provides a rigorous comparison of this compound against its parent compound and other analogs (e.g., Adhyperforin), focusing specifically on DNA-protective mechanisms , physicochemical stability , and anticancer efficacy .

Key Takeaway: this compound demonstrates superior DNA-protective effects not through higher intrinsic potency, but through enhanced bioavailability and stability , allowing for sustained radical scavenging and topoisomerase modulation without the rapid degradation seen in Hyperforin.

Chemical & Physicochemical Comparison

The primary differentiator between this compound and Hyperforin is the modification of the phloroglucinol core to prevent oxidative degradation.

Table 1: Physicochemical Profile of this compound vs. Analogs

FeatureHyperforin (Parent)This compound (Stable Analog)Adhyperforin (Natural Analog)
Chemical Nature Bicyclo[3.3.1]nonane derivativeAcetylated Hyperforin derivativeHomolog with ethyl side chain
Stability (Light/O2) Poor (Half-life < 12h in solution)High (Stable for months)Moderate to Poor
Solubility (Aqueous) Low (0.66 mg/mL)Improved (due to modification)Low
DNA Binding Constant

ComparableNot well characterized
Main Mechanism ROS Scavenging, SIRT1 InhibitionROS Scavenging, SIRT1/2 InhibitionSimilar to Hyperforin
Toxicity (In Vivo) Moderate (Weight loss in models)Reduced (No significant toxicity)Similar to Hyperforin

Analyst Note: The "High Stability" of this compound is the critical factor. In DNA protection assays (which often run for 24-48 hours), Hyperforin degrades into inactive oxidation products, whereas this compound maintains its concentration, providing a "false" appearance of lower potency in short-term assays but superior efficacy in long-term biological models.

Mechanisms of DNA Protection

This compound protects DNA through a dual-action mechanism: Direct Antioxidant Scavenging and Enzymatic Modulation .

A. Direct ROS Scavenging (The Primary Shield)

Both compounds act as potent scavengers of Hydroxyl radicals (


), which are the primary drivers of oxidative DNA damage (strand breaks).
  • Mechanism: The polyprenylated chains donate electrons/hydrogen atoms to neutralize ROS.

  • Data Point: In Fenton reaction assays (

    
     induced damage), this compound significantly reduces the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).
    
B. Topoisomerase I Modulation

This compound interacts directly with DNA topoisomerase I.

  • Effect: It relaxes supercoiled DNA, preventing the accumulation of torsional stress that can lead to replication fork collapse and subsequent DNA breaks.

  • Binding: Fluorescence titration data indicates this compound binds to DNA with a binding constant (

    
    ) of approximately 
    
    
    
    , suggesting groove binding or weak intercalation.
C. Sirtuin Inhibition (Epigenetic Regulation)

Unlike many DNA protectors that activate repair, this compound inhibits SIRT1 and SIRT2 .

  • Outcome: While counterintuitive, SIRT inhibition in specific tumor contexts can drive senescence rather than apoptosis, preserving genomic integrity in healthy bystander cells while halting the proliferation of damaged cells.

Visualizing the Mechanism of Action

The following diagram illustrates the pathway by which this compound mitigates DNA damage compared to the unstable Hyperforin.

Aristoforin_Mechanism ROS Reactive Oxygen Species (•OH, O2•-) DNA Genomic DNA ROS->DNA Oxidative Attack Fe2 Fe2+ (Fenton Reaction) Fe2->ROS Catalysis Damage DNA Strand Breaks (SSBs / DSBs) DNA->Damage Accumulation Hyperforin Hyperforin (Unstable) Hyperforin->ROS Scavenges (Transient) Degradation Oxidative Degradation (Inactive Products) Hyperforin->Degradation Rapid (<12h) This compound This compound (Stable Analog) This compound->ROS Scavenges (Sustained) SIRT SIRT1 / SIRT2 This compound->SIRT Inhibits Senescence Cellular Senescence (Growth Arrest) SIRT->Senescence Modulates

Figure 1: Comparative mechanism showing this compound's sustained ROS scavenging versus Hyperforin's rapid degradation.

Experimental Protocols for Validation

To validate the DNA-protective effects of this compound in your own lab, use the following self-validating protocols.

Protocol A: DNA Topology (Relaxation) Assay

Objective: Determine if this compound protects plasmid DNA from


-induced oxidative nicking.
  • Preparation:

    • Substrate: pUC19 plasmid DNA (supercoiled).

    • Reagent:

      
       (to generate radicals).
      
    • Test Compounds: this compound (0.1 - 50

      
      ) dissolved in DMSO.
      
  • Incubation:

    • Mix Plasmid + this compound +

      
      .
      
    • Incubate at 37°C for 30 minutes.

  • Electrophoresis:

    • Run samples on 1% agarose gel.

    • Readout: Supercoiled DNA (Form I) migrates faster. Nicked DNA (Form II) migrates slower.

    • Validation: A protective effect is seen as the retention of the Form I band intensity compared to the

      
      -only control.
      
Protocol B: Fluorescence Titration (DNA Binding)

Objective: Quantify the binding affinity (


) of this compound to DNA.
  • Setup:

    • Prepare a fixed concentration of this compound (

      
      ) in Tris-HCl buffer.
      
    • Prepare CT-DNA (Calf Thymus DNA) stock.

  • Titration:

    • Sequentially add CT-DNA aliquots to the this compound solution.

    • Measure fluorescence emission (Excitation: ~280nm, Emission: ~300-350nm depending on intrinsic fluorescence).

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      .
    • Use the Stern-Volmer equation to derive the binding constant.

Experimental Workflow Diagram

Workflow cluster_Stability Phase 1: Stability Check cluster_Bioassay Phase 2: DNA Protection Assays Start Compound Preparation (this compound vs Hyperforin) HPLC HPLC Quantification (t=0, 6h, 12h, 24h) Start->HPLC Verify Purity Fenton Fenton Reaction (Fe2+ + H2O2) HPLC->Fenton If Stable Comet Comet Assay (Cellular Context) Fenton->Comet Confirm in vitro Analysis Data Analysis (IC50, % Tail DNA) Comet->Analysis

Figure 2: Step-by-step experimental workflow for validating DNA-protective efficacy.

References

  • Sevcovicova, A. et al. (2015). "DNA-protective activities of hyperforin and this compound."[1][4] Toxicology in Vitro.

    • Source: [1]

    • Relevance: Primary source for DNA topology assays, ROS scavenging d
  • Gartner, M. et al. (2005). "this compound, a novel stable derivative of hyperforin, is a potent anticancer agent." ChemBioChem.

    • Source:

    • Relevance: Establishes the stability profile and anticancer/antiproliferative comparison between this compound and Hyperforin.
  • Mann, T. et al. (2011). "Hyperforin and its analogs: Mechanism of action and therapeutic potential." Phytochemistry Reviews.

    • Source:

    • Relevance: Comprehensive review of PPAP analogs and their biological targets (SIRT1/2).
  • Quiney, C. et al. (2006). "Hyperforin inhibits P-gp function and induces apoptosis in leukemia cells." Leukemia.

    • Source:

    • Relevance: Context for the apoptotic vs.

Sources

Independent Validation of Aristoforin: A Stable Hyperforin Derivative for Anticancer Therapy

[1]

Executive Summary

Aristoforin (O-(carboxymethyl)-hyperforin) represents a critical evolution in botanical drug development. While its parent compound, Hyperforin (derived from Hypericum perforatum), exhibits potent anticancer properties, its clinical utility is severely compromised by instability and poor aqueous solubility.[1] this compound bridges this gap, offering a chemically stable, soluble alternative that retains high potency against solid tumors and lymphatic endothelial cells (LECs) while demonstrating a superior safety profile in in vivo models.[2]

This guide provides a rigorous framework for the independent validation of this compound, contrasting it with standard-of-care agents (e.g., Cisplatin, Paclitaxel) and detailing the mechanistic pathways required for verification.

Part 1: Mechanism of Action (The "Why")

This compound functions as a dual-action agent: it directly induces apoptosis in tumor cells and simultaneously inhibits lymphangiogenesis, potentially limiting metastasis.

Key Signaling Pathways
  • Intrinsic Apoptosis: this compound triggers the loss of mitochondrial membrane potential (

    
    ), leading to the release of Cytochrome c and the activation of the Caspase-9/Caspase-3 cascade.
    
  • Anti-Lymphangiogenesis: It arrests the cell cycle in Lymphatic Endothelial Cells (LECs) at concentrations

    
    , suppressing the formation of new lymphatic vessels (a key route for metastasis).[3]
    
  • Sirtuin Inhibition: It acts as an inhibitor of SIRT1 and SIRT2, epigenetic modulators often upregulated in cancer.

Pathway Visualization

Aristoforin_Pathwaycluster_TumorTumor Cell (Apoptosis)cluster_LECLymphatic Endothelial Cell (LEC)This compoundThis compound(Stable Hyperforin Derivative)MitoMitochondria(Loss of ΔΨm)This compound->MitoTriggerCycleArrestG1/S Cell Cycle ArrestThis compound->CycleArrest< 10 µMCytCCytochrome c ReleaseMito->CytCCasp9Caspase-9(Initiator)CytC->Casp9Casp3Caspase-3(Executioner)Casp9->Casp3ApoptosisApoptosis(Cell Death)Casp3->ApoptosisLymphAngioInhibition ofLymphangiogenesisCycleArrest->LymphAngio

Caption: this compound induces intrinsic apoptosis in tumor cells via mitochondrial dysfunction and suppresses metastasis by arresting lymphatic endothelial cell growth.[3]

Part 2: Comparative Efficacy (The "What")

To validate this compound, researchers must benchmark it against both its unstable parent (Hyperforin) and clinical standards.

Table 1: this compound vs. Hyperforin (Physicochemical & Safety)
FeatureHyperforin (Parent)This compound (Derivative)Validation Implication
Stability Low (Oxidizes rapidly)High (Stable in solution)This compound is suitable for long-term storage and consistent dosing.
Solubility Poor (Hydrophobic)Enhanced (O-carboxymethyl)Easier formulation for in vivo studies without toxic solvents.
Toxicity Moderate (Dose-limiting)Low (No toxicity in animal models)Higher therapeutic index; allows for aggressive dosing regimens.
Potency HighRetained (Comparable IC50)No loss of efficacy despite structural modification.
Table 2: Validation Benchmarks (this compound vs. Standard of Care)

Target values for independent validation assays.

ParameterThis compound TargetCisplatin / Paclitaxel (Ref)Interpretation
IC50 (Solid Tumors) 2 - 10 µM 1 - 10 µMThis compound should demonstrate potency within the same log order as chemotherapeutics.
IC50 (LECs) < 10 µM Varies (often higher)This compound shows specific selectivity for lymphatic suppression.
Mechanism Mitochondrial ApoptosisDNA Damage / Tubulin BindingDistinct mechanism allows for potential combination therapy without cross-resistance.

Part 3: Validation Protocols (The "How")

Protocol 1: Cytotoxicity & IC50 Determination

Objective: Confirm the antiproliferative potency of this compound in solid tumor lines (e.g., MT-450, MCF-7, HeLa).

  • Cell Seeding: Seed tumor cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare this compound stock (dissolved in DMSO, diluted in media). Treat cells with a serial dilution (e.g., 0.1, 1, 5, 10, 50, 100 µM) for 48h.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Cisplatin (10 µM).

  • Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 4h. Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Criteria: IC50 must be

      
       to confirm potency.
      
Protocol 2: Apoptosis Confirmation (Annexin V/PI)

Objective: Verify that cell death is apoptotic (programmed) rather than necrotic.

  • Treatment: Treat cells with this compound at IC50 and 2x IC50 for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Validation Criteria: A significant shift to Q4/Q2 compared to control confirms the intrinsic apoptotic mechanism.

Protocol 3: Lymphangiogenesis Assay (Tube Formation)

Objective: Validate the anti-metastatic potential by inhibiting endothelial tube formation.

  • Matrix Prep: Coat 96-well plates with Matrigel (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Seed Lymphatic Endothelial Cells (LECs) at

    
     cells/well.
    
  • Treatment: Add this compound (1 - 10 µM) immediately upon seeding.

  • Imaging: Incubate for 6-12h. Image using phase-contrast microscopy.

  • Quantification: Measure total tube length and number of junctions using ImageJ.

    • Validation Criteria: >50% reduction in tube formation at non-toxic concentrations (< 10 µM).

Part 4: Validation Workflow

This diagram outlines the logical flow for a complete independent validation campaign.

Validation_Workflowcluster_Phase1Phase 1: Cytotoxicitycluster_Phase2Phase 2: Mechanismcluster_Phase3Phase 3: Anti-MetastasisStartStart ValidationStep1MTT/CCK-8 Assay(Tumor Lines)Start->Step1Decision1IC50 < 10 µM?Step1->Decision1Step2Annexin V/PI(Flow Cytometry)Decision1->Step2YesFailReview ProtocolDecision1->FailNoStep3Western Blot(Caspase-9/3)Step2->Step3Step4Tube Formation(LECs)Step3->Step4EndValidated CandidateStep4->End

Caption: Step-by-step workflow for validating this compound's anticancer efficacy.

References

  • Gartner, M., et al. (2005).[2] this compound, a novel stable derivative of hyperforin, is a potent anticancer agent.[4][1][2] ChemBioChem, 6(1), 171-177.[2]

  • Rothley, M., et al. (2009). Hyperforin and this compound inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo.[2][3] International Journal of Cancer, 125(1), 34-42.[2]

  • Schiavone, B. I. P., et al. (2014). Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives.[4][1] Anticancer Agents in Medicinal Chemistry, 14(10), 1397-1401.

  • Sevcovicova, A., et al. (2015).[5] DNA-protective activities of hyperforin and this compound.[5] Toxicology in Vitro, 29(4), 898-904.

  • Lorusso, G., et al. (2009). The hyperforin derivative this compound inhibits lymphangiogenesis in vitro and in vivo.[3] Journal of Cellular and Molecular Medicine.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.